molecular formula C4H12Cl2N2 B053581 (3R)-(-)-3-Aminopyrrolidine Dihydrochloride CAS No. 116183-81-4

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Cat. No.: B053581
CAS No.: 116183-81-4
M. Wt: 159.05 g/mol
InChI Key: NJPNCMOUEXEGBL-RZFWHQLPSA-N
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Description

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a useful research compound. Its molecular formula is C4H12Cl2N2 and its molecular weight is 159.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-pyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPNCMOUEXEGBL-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542330
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
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Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116183-81-4
Record name (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2)
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Record name (3R)-(-)-3-Aminopyrrolidine Dihydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the development of targeted therapeutics, including its influence on key cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the dihydrochloride salt of the (R)-enantiomer of 3-aminopyrrolidine. The presence of two hydrochloride moieties enhances its stability and water solubility. Below is a summary of its key chemical and physical properties, along with those of its enantiomer and the racemic mixture for comparison.

PropertyThis compound(3S)-(+)-3-Aminopyrrolidine Dihydrochloride3-Aminopyrrolidine Dihydrochloride (Racemate)
CAS Number 116183-81-4116183-83-6103831-11-4
Molecular Formula C₄H₁₀N₂ · 2HClC₄H₁₀N₂ · 2HClC₄H₁₀N₂ · 2HCl
Molecular Weight 159.06 g/mol 159.06 g/mol 159.06 g/mol
Appearance White to off-white crystalline powderWhite to light yellow powder/crystalOff-white to cream colored crystalline powder
Melting Point >300 °C (lit.)283 °C>300 °C (lit.)
Specific Rotation [α] Not available (for dihydrochloride salt)+0.9 to +1.3° (c=10, H₂O)Not applicable
pKa (of free amine) ~9.94 (Predicted)~9.94 (Predicted)~9.94 (Predicted)
Solubility Soluble in water. Hygroscopic.Soluble in water. Hygroscopic.Soluble in water. Hygroscopic.

Spectroscopic Data

  • ¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as D₂O, the proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the amino group (C3) and the adjacent methylene protons (C2 and C4) would likely appear as distinct signals. The protons on the nitrogen atoms will exchange with the deuterium in D₂O and may not be visible.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to display signals for the three unique carbon atoms of the pyrrolidine ring. The chemical shifts would be influenced by the presence of the amino and ammonium groups.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, typical for the N-H stretching vibrations of the ammonium groups. C-H stretching vibrations of the methylene groups would appear around 2850-2960 cm⁻¹. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.

Experimental Protocols

The enantioselective synthesis of (3R)-(-)-3-aminopyrrolidine derivatives often starts from chiral precursors. A common strategy involves the use of protected forms of 3-hydroxypyrrolidine, followed by conversion of the hydroxyl group to an amino group with inversion of stereochemistry. Below is a representative experimental protocol adapted from patent literature for the synthesis of a key intermediate, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate, which can be subsequently deprotected to yield (3R)-(-)-3-aminopyrrolidine.

Experimental Workflow: Synthesis of (3R)-(-)-3-Aminopyrrolidine Precursor

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Azide Formation (Inversion of Stereochemistry) cluster_2 Step 3: Reduction of Azide cluster_3 Step 4: Deprotection a Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate c Triethylamine in Ethyl Acetate (0-5°C) a->c b Mesyl Chloride b->c d Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate c->d Nucleophilic Substitution e Benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate f Sodium Azide in DMF e->f SN2 Reaction g Benzyl (R)-3-azido-pyrrolidine-1-carboxylate f->g SN2 Reaction h Benzyl (R)-3-azido-pyrrolidine-1-carboxylate i Hydrogenation (e.g., H2, Pd/C) h->i j Benzyl (R)-3-amino-pyrrolidine-1-carboxylate i->j k Benzyl (R)-3-amino-pyrrolidine-1-carboxylate l Acidic Conditions (e.g., HCl) k->l m This compound l->m G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Tosufloxacin a Relaxed DNA b Supercoiled DNA a->b DNA Gyrase (introduces negative supercoils) c Replication Fork b->c d Separated Daughter Chromosomes c->d Topoisomerase IV (deatenates chromosomes) e Tosufloxacin f Inhibition of DNA Gyrase e->f g Inhibition of Topoisomerase IV e->g h Accumulation of DNA double-strand breaks f->h g->h i Bacterial Cell Death h->i G cluster_0 BCR-Abl Signaling cluster_1 Downstream Pathways cluster_2 Cellular Response cluster_3 Inhibition a BCR-Abl (Constitutively Active Kinase) b Adaptor Proteins (e.g., GRB2) a->b c Downstream Effectors b->c d RAS-MAPK Pathway c->d e PI3K/Akt Pathway c->e f STAT Pathway c->f g Increased Proliferation d->g h Inhibition of Apoptosis e->h f->g i Abl Kinase Inhibitor i->a Blocks ATP binding site G cluster_0 Upstream Activation cluster_1 PI3K/Akt Cascade cluster_2 Downstream Effects cluster_3 Inhibition a Growth Factor b Receptor Tyrosine Kinase (RTK) a->b c PI3K b->c e PIP3 c->e phosphorylates d PIP2 f Akt (PKB) e->f recruits and activates g mTOR f->g i Bad/Bax f->i phosphorylates and inactivates h Cell Growth & Proliferation g->h j Inhibition of Apoptosis k PI3K Inhibitor k->c Blocks kinase activity

An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a pivotal chiral building block in modern drug discovery and development. It details the molecule's structure, physicochemical and spectroscopic properties, and established synthesis protocols. Furthermore, this guide explores its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including novel antibiotics and chemokine receptor antagonists. Experimental workflows and relevant biological pathways are illustrated to provide a thorough resource for researchers, chemists, and professionals in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound is the dihydrochloride salt of the (R)-enantiomer of 3-Aminopyrrolidine. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. The specific stereochemistry at the C-3 position is crucial for the targeted pharmacological activity in many of its derivatives. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it convenient for handling and use in various synthetic applications.[1]

Molecular Diagram

The fundamental structure consists of a pyrrolidine ring with an amino group at the third carbon, with the R-configuration. The dihydrochloride form indicates that both the secondary amine within the ring and the primary exocyclic amine are protonated.

Caption: 2D representation of (3R)-3-Aminopyrrolidine Dihydrochloride structure.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below. Data for the more general, racemic 3-Aminopyrrolidine Dihydrochloride is also included for comparison where specific enantiomer data is not available.

PropertyValueReference
IUPAC Name (3R)-pyrrolidin-3-amine;dihydrochloride
CAS Number 116183-81-4[2]
Molecular Formula C₄H₁₀N₂ · 2HCl (or C₄H₁₂Cl₂N₂)[3][4][5][6]
Molecular Weight 159.06 g/mol [3][4][5][6]
Appearance White to off-white or cream-colored crystalline powder[1][7]
Melting Point >300 °C (lit.)[4][6][7][8]
Solubility Appreciable solubility in polar solvents like water and ethanol.[1]
Chirality (R)[2]
InChI Key NJPNCMOUEXEGBL-UHFFFAOYSA-N (for racemic)[3][4][6]
Canonical SMILES C1C(N)CNC1.Cl.Cl[1]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Data TypeDescription
¹H NMR Proton NMR spectra are available for the racemic compound, which can be used as a reference for structural confirmation. Specific spectra can be found in chemical databases.[9]
¹³C NMR Carbon NMR provides information on the carbon skeleton of the molecule.
Mass Spec Mass spectrometry data for the parent compound, 3-Aminopyrrolidine, shows a top peak at m/z 43.[10]
IR Infrared spectroscopy can confirm the presence of key functional groups such as N-H and C-H bonds.

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound is a key process for its application in chiral drug manufacturing. One notable method involves a multi-step synthesis starting from trans-4-hydroxyl-L-proline, which leverages a chiral pool approach to establish the desired stereocenter.

Synthesis from trans-4-hydroxyl-L-proline

This synthetic route involves decarboxylation, protection of the amine, sulfonation of the hydroxyl group, nucleophilic substitution with azide (which inverts the stereocenter), and subsequent reduction and deprotection.[11]

Detailed Steps: [11]

  • Decarboxylation: trans-4-hydroxyl-L-proline is heated (140-160°C) in a suitable solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

  • N-Boc Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane.

  • Hydroxyl Sulfonylation: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

  • Azidation (Sₙ2 Reaction): The sulfonated intermediate is reacted with an azide source, such as sodium azide. This bimolecular nucleophilic substitution (Sₙ2) reaction proceeds with an inversion of configuration at the carbon center, converting the (R)-hydroxyl precursor to an (S)-azido derivative.

  • Reduction and Deprotection: The azide group is reduced to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or through catalytic hydrogenation. Finally, the N-Boc protecting group is removed under acidic conditions, typically using concentrated hydrochloric acid, which also forms the final dihydrochloride salt.

Synthesis Workflow Diagram

Synthesis_Workflow Start trans-4-hydroxyl-L-proline Step1 Decarboxylation (Heat) Start->Step1 Intermediate1 (R)-3-Hydroxypyrrolidine Step1->Intermediate1 Step2 N-Boc Protection (Boc₂O) Intermediate1->Step2 Intermediate2 (R)-N-Boc-3-hydroxypyrrolidine Step2->Intermediate2 Step3 Sulfonylation (MsCl or TsCl) Intermediate2->Step3 Intermediate3 (R)-N-Boc-3-(sulfonyloxy)pyrrolidine Step3->Intermediate3 Step4 Azidation (Sₙ2) (NaN₃, Config. Inversion) Intermediate3->Step4 Intermediate4 (S)-N-Boc-3-azidopyrrolidine Step4->Intermediate4 Step5 Reduction (e.g., H₂, Pd/C) Intermediate4->Step5 Intermediate5 (S)-N-Boc-3-aminopyrrolidine Step5->Intermediate5 Step6 Deprotection / Salt Formation (Conc. HCl) Intermediate5->Step6 End (S)-3-Aminopyrrolidine Dihydrochloride Step6->End

Caption: Synthesis workflow for (S)-3-Aminopyrrolidine Dihydrochloride.

Note: The referenced patent describes the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would start from D-proline derivatives or use a different synthetic strategy.

Applications in Drug Development

(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates for synthesizing chiral drugs. Their rigid structure and stereochemistry are often key to achieving high-potency and selective binding to biological targets.[12]

Therapeutic Area / Drug ClassExample(s) / TargetRole of the Pyrrolidine Moiety
Quinolone Antibiotics Tosufloxacin, ClinafloxacinThe aminopyrrolidine moiety is often incorporated at the C-7 position of the quinolone core, influencing antibacterial spectrum and potency.[7][12][13]
DPP-4 Inhibitors AlogliptinUsed in the synthesis of Alogliptin, a drug for type 2 diabetes. The aminopiperidine analogue is a key component.[14]
CCR2 Antagonists Investigational compounds for inflammatory diseasesThe aminopyrrolidine scaffold serves as a core structure for building potent antagonists of the CC chemokine receptor 2 (CCR2).[15]
Chemical Synthesis Preparation of palladium and platinum complexesUsed as a ligand in the preparation of metal complexes studied for potential antiproliferative activity.[7]

Biological Relevance & Signaling Pathways

The use of (3R)-(-)-3-Aminopyrrolidine derivatives as C-C chemokine receptor 2 (CCR2) antagonists highlights its importance in modulating inflammatory responses.[15] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in recruiting monocytes to sites of inflammation. This pathway is implicated in various diseases, including atherosclerosis, multiple sclerosis, and diabetic nephropathy. Antagonists block this interaction, representing a promising therapeutic strategy.

CCR2 Signaling Pathway and Point of Inhibition

CCR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds & Activates Antagonist CCR2 Antagonist (derived from Aminopyrrolidine) Antagonist->CCR2 Blocks Binding G_Protein G-Protein Activation (Gαi) CCR2->G_Protein Conformational Change Signaling Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) G_Protein->Signaling Response Cellular Response (Chemotaxis, Adhesion, Ca²⁺ Mobilization) Signaling->Response

Caption: CCR2 signaling pathway and the inhibitory action of antagonists.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

Hazard InformationDetails
GHS Pictogram Warning
Hazard Statements H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338 (Avoid breathing dust, wash hands, wear protective gear, specific first aid measures).[4][6]
Personal Protective Recommended PPE includes gloves, eye shields, and a dust mask (e.g., N95).[4][6]
Storage Store under an inert atmosphere at room temperature.[1][7] The compound is noted to be hygroscopic.[1][7]

Conclusion

This compound stands out as a high-value chiral intermediate in the pharmaceutical industry. Its stereodefined structure is integral to the development of potent and selective drugs, particularly in the areas of infectious and inflammatory diseases. A deep understanding of its properties, synthesis, and biological applications is essential for chemists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics. The continued exploration of new synthetic routes and applications will further solidify its role in medicinal chemistry.

References

An In-Depth Technical Guide to the Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug molecule. This guide provides a detailed overview of the primary synthetic pathways to this valuable intermediate, focusing on methodologies that ensure high enantiomeric purity. The information presented is collated from various scientific sources, offering a comprehensive resource for researchers in organic synthesis and drug development.

Core Synthesis Pathways

Two principal and well-documented chiral starting materials for the synthesis of this compound are L-aspartic acid and trans-4-hydroxy-L-proline. Both routes leverage the inherent chirality of these natural amino acids to establish the desired stereocenter at the C3 position of the pyrrolidine ring.

Pathway 1: Synthesis from L-Aspartic Acid

This pathway transforms L-aspartic acid into the target molecule through a series of key steps including anhydride formation, cyclization, and reduction. A notable variation of this route employs a chemo-enzymatic method starting from N-protected D-asparagine esters, which yields the desired (R)-enantiomer after cyclization, deprotection, and reduction.

Experimental Protocol: Synthesis from Diethyl L-Aspartate

A specific method reported involves the following sequence:

  • Mesylation: Diethyl L-aspartate is treated with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is stirred for 2 hours at 20-40°C. After completion, the mixture is cooled, and water is added. The organic phase is washed with 2M hydrochloric acid and 10% sodium hydrogen carbonate solution, then concentrated under reduced pressure.

  • Reduction: The resulting ethyl methanesulfonylaminosuccinate is dissolved in absolute ethanol, and sodium borohydride is slowly added. The mixture is stirred for 2 hours at 15-30°C. Following the reaction, water is added dropwise, the mixture is filtered, and the filtrate is concentrated to yield 2-methanesulfonylamino-1,4-butanediol.

  • Further Transformation: The diol is then subjected to further reactions (details not fully available in the provided sources) to yield 3-aminopyrrolidine, which is then converted to its dihydrochloride salt.

Quantitative Data Summary: L-Aspartic Acid Pathway
StepProductYieldPurityEnantiomeric Excess (ee)
1. MesylationEthyl methanesulfonylaminosuccinate94.2%96.6%Not Reported
2. Reduction2-Methanesulfonylamino-1,4-butanediol97.7%97.8%Not Reported

Note: Data for the final steps to this compound were not available in the provided search results.

Logical Workflow: L-Aspartic Acid Pathway

G cluster_0 Synthesis from L-Aspartic Acid L-Aspartic Acid L-Aspartic Acid N-Protected Aspartic Anhydride N-Protected Aspartic Anhydride L-Aspartic Acid->N-Protected Aspartic Anhydride Protection & Anhydride Formation Succinimide Intermediate Succinimide Intermediate N-Protected Aspartic Anhydride->Succinimide Intermediate Reaction with R-NH2 & Cyclization N-Protected (3R)-3-Aminopyrrolidine N-Protected (3R)-3-Aminopyrrolidine Succinimide Intermediate->N-Protected (3R)-3-Aminopyrrolidine Reduction (3R)-(-)-3-Aminopyrrolidine (3R)-(-)-3-Aminopyrrolidine N-Protected (3R)-3-Aminopyrrolidine->(3R)-(-)-3-Aminopyrrolidine Deprotection This compound This compound (3R)-(-)-3-Aminopyrrolidine->this compound Salt Formation (HCl)

Caption: Synthesis pathway of this compound from L-Aspartic Acid.

Pathway 2: Synthesis from trans-4-hydroxy-L-proline

This elegant pathway takes advantage of a stereospecific SN2 reaction to invert the configuration at the C4 position of the proline ring, which becomes the C3 position of the target molecule. This route is often favored for its high stereochemical control.

Experimental Protocol: Synthesis from trans-4-hydroxy-L-proline
  • Decarboxylation: trans-4-hydroxy-L-proline is decarboxylated in a suitable solvent such as methanol, ethanol, or cyclohexanol, in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.

  • N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is N-protected using di-tert-butyl dicarbonate ((Boc)2O) and the hydroxyl group is subsequently sulfonylated (e.g., with methanesulfonyl chloride) in a solvent like dichloromethane. An organic base such as triethylamine is used as an acid scavenger. The reaction is typically carried out at a temperature between -10°C and 20°C.

  • Azide Substitution (SN2 Inversion): The sulfonylated intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with an azide reagent (e.g., sodium azide). This step proceeds with inversion of configuration, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

  • Reduction and Deprotection: The azide group is reduced to an amino group using a reducing agent like triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride, which is the enantiomer of the target compound. To obtain the (3R) enantiomer, one would start with the corresponding enantiomer of hydroxyproline. A patent also describes a process where benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate is reacted with ammonia at high temperature and pressure.[1]

Quantitative Data Summary: trans-4-hydroxy-L-proline Pathway
StepProductYieldPurityEnantiomeric Excess (ee)
1. Decarboxylation(R)-3-Hydroxypyrrolidine hydrochlorideHighNot ReportedNot Reported
2. Protection & SulfonylationN-Boc-(R)-3-sulfonyloxypyrrolidineGoodNot ReportedNot Reported
3. Azide Substitution(S)-1-Boc-3-azidopyrrolidineGoodNot Reported>99% (inferred from final product)
4. Reduction & Deprotection(S)-3-Aminopyrrolidine DihydrochlorideHighHigh>99%
Alternative AminationBenzyl (R)-3-amino-pyrrolidine-1-carboxylateNot specifiedPale yellow oil97%

Logical Workflow: trans-4-hydroxy-L-proline Pathway

G cluster_1 Synthesis from trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline (R)-3-hydroxypyrrolidine (R)-3-hydroxypyrrolidine trans-4-hydroxy-L-proline->(R)-3-hydroxypyrrolidine Decarboxylation N-Boc-(R)-3-sulfonyloxypyrrolidine N-Boc-(R)-3-sulfonyloxypyrrolidine (R)-3-hydroxypyrrolidine->N-Boc-(R)-3-sulfonyloxypyrrolidine N-Boc Protection & Sulfonylation (S)-1-Boc-3-azidopyrrolidine (S)-1-Boc-3-azidopyrrolidine N-Boc-(R)-3-sulfonyloxypyrrolidine->(S)-1-Boc-3-azidopyrrolidine SN2 with NaN3 (Inversion) (S)-1-Boc-3-aminopyrrolidine (S)-1-Boc-3-aminopyrrolidine (S)-1-Boc-3-azidopyrrolidine->(S)-1-Boc-3-aminopyrrolidine Azide Reduction (S)-3-Aminopyrrolidine Dihydrochloride (S)-3-Aminopyrrolidine Dihydrochloride (S)-1-Boc-3-aminopyrrolidine->(S)-3-Aminopyrrolidine Dihydrochloride Deprotection & Salt Formation

Caption: Synthesis pathway of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline.

Conclusion

The synthesis of enantiomerically pure this compound is achievable through well-established synthetic routes starting from readily available chiral precursors. The choice between the L-aspartic acid and trans-4-hydroxy-L-proline pathways may depend on factors such as reagent availability, cost, and the desired scale of the synthesis. The trans-4-hydroxy-L-proline route, with its key SN2 inversion step, generally offers excellent stereocontrol, which is often a critical consideration in pharmaceutical synthesis. This guide provides the foundational knowledge for researchers to select and optimize a suitable synthesis strategy for their specific needs.

References

Technical Guide: The Role of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Core Scaffold in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3R)-(-)-3-Aminopyrrolidine dihydrochloride is not an active pharmaceutical ingredient with an intrinsic mechanism of action. Instead, it is a crucial chiral building block and a foundational scaffold for a significant class of therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] These drugs, known as "gliptins," are orally administered medications for the management of type 2 diabetes mellitus.[3][4] This guide elucidates the mechanism of action of DPP-4 inhibitors, highlighting the structural and functional importance of the (3R)-3-aminopyrrolidine moiety in their therapeutic effect.

The Incretin Pathway and the Role of DPP-4

The human body regulates glucose homeostasis through a complex interplay of hormones. Key among these are the incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and exert several beneficial effects:

  • They stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5][7]

  • They suppress the pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.[3][7]

The physiological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][8] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from these hormones, rendering them inactive.[9][10] In patients with type 2 diabetes, the incretin effect is often impaired.[5]

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics that function by blocking the DPP-4 enzyme.[11] By competitively and reversibly binding to the DPP-4 active site, these inhibitors prevent the degradation of incretin hormones.[7] This action increases the circulating levels of active GLP-1 and GIP by two- to three-fold, thereby enhancing their natural glucose-lowering effects.[7][8]

The key therapeutic outcomes of DPP-4 inhibition include:

  • Enhanced Glucose-Dependent Insulin Secretion: Higher levels of active incretins lead to more robust insulin release when blood glucose is elevated.[4]

  • Suppressed Glucagon Secretion: The reduction in glucagon helps to lower both fasting and post-meal glucose concentrations.[7]

  • Low Risk of Hypoglycemia: Because the incretin effect is glucose-dependent, the risk of hypoglycemia is minimal when DPP-4 inhibitors are used as monotherapy.[7][11]

Signaling Pathway Diagram

The following diagram illustrates the incretin signaling pathway and the point of intervention for DPP-4 inhibitors.

DPP4_Pathway cluster_Gut Gut (L-cells) cluster_Pancreas Pancreas cluster_Circulation Circulation cluster_Effects Physiological Effects Food Food Intake GLP1_GIP_Active Active Incretins (GLP-1, GIP) Food->GLP1_GIP_Active Stimulates Release BetaCells β-cells Insulin ↑ Insulin Secretion BetaCells->Insulin AlphaCells α-cells Glucagon ↓ Glucagon Secretion AlphaCells->Glucagon GLP1_GIP_Active->BetaCells Stimulates GLP1_GIP_Active->AlphaCells Inhibits DPP4_Enzyme DPP-4 Enzyme GLP1_GIP_Active->DPP4_Enzyme Substrate for GLP1_GIP_Inactive Inactive Metabolites DPP4_Enzyme->GLP1_GIP_Inactive Degrades to DPP4_Inhibitor DPP-4 Inhibitor (e.g., Gliptins) DPP4_Inhibitor->DPP4_Enzyme Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (via reduced hepatic output)

Caption: The Incretin Signaling Pathway and DPP-4 Inhibition.

The (3R)-3-Aminopyrrolidine Scaffold: A Key to Potency

The (3R)-3-aminopyrrolidine structure is a privileged scaffold in the design of DPP-4 inhibitors. Its stereochemistry and the primary amine group are critical for high-affinity binding to the DPP-4 enzyme's active site. This moiety often serves to mimic the N-terminal portion of the natural substrates (GLP-1/GIP), anchoring the inhibitor within the catalytic pocket. The development of various gliptins has involved modifying other parts of the molecule to enhance selectivity and improve pharmacokinetic properties, while retaining this core aminopyrrolidine structure.[1][12]

Quantitative Data: Inhibitory Potency

The efficacy of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Lower IC50 values indicate higher potency. The table below presents representative IC50 values for DPP-4 inhibitors, many of which utilize an aminopyrrolidine or structurally related scaffold.

Compound Class / ExampleTargetIC50 Value (nM)Reference
β-amino amides (Triazolopiperazine)DPP-42[12]
Aminocoumarin DerivativeDPP-43160 (3.16 µM)[12]
Pyrazolo[3,4-d]pyrimidinoneDPP-41060 (1.06 µM)[12]
1,2,3-triazole-5-carboximidamideDPP-46570 (6.57 µM)[12]
(3S,4S)-4-aminopyrrolidine-3-olBACE150 (0.05 µM)[13]

Note: Data is compiled from various sources to illustrate the range of potencies achieved with different chemical scaffolds targeting proteases. The BACE1 inhibitor is included to show the versatility of the aminopyrrolidine scaffold in targeting other enzymes.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Determining the IC50 of a potential DPP-4 inhibitor is a standard preclinical experiment. A common method is a fluorometric assay that measures the enzymatic activity of DPP-4.

Objective: To determine the concentration of a test compound (inhibitor) required to inhibit 50% of the activity of recombinant human DPP-4.

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)[14]

  • Assay Buffer: Tris-HCl (pH 8.0)[14]

  • Test compounds (e.g., derivatives of 3-aminopyrrolidine) dissolved in DMSO

  • Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black, for fluorescence)

  • Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Methodology:

  • Reagent Preparation:

    • Prepare a working solution of DPP-4 enzyme in assay buffer.

    • Prepare a working solution of the H-Gly-Pro-AMC substrate in assay buffer.[14]

    • Prepare a serial dilution of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.

  • Assay Setup (in a 96-well plate):

    • 100% Activity Wells (Control): Add assay buffer, diluted DPP-4 enzyme, and solvent (without inhibitor).

    • Background Wells: Add assay buffer and solvent only (no enzyme).

    • Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted test compounds.

    • Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted positive control inhibitor.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every 30-60 seconds for 20-30 minutes at 37°C.[14] The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the data by setting the average rate of the "100% Activity Wells" to 100% and the background rate to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the DPP-4 inhibitor screening assay.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis PrepEnzyme Prepare DPP-4 Enzyme Solution Dispense 1. Dispense Reagents (Enzyme, Buffer, Inhibitor) PrepEnzyme->Dispense PrepSubstrate Prepare Substrate (H-Gly-Pro-AMC) AddSubstrate 3. Add Substrate to Initiate Reaction PrepSubstrate->AddSubstrate PrepInhibitor Prepare Serial Dilutions of Test Compounds PrepInhibitor->Dispense PreIncubate 2. Pre-incubate Plate (37°C, 10 min) Dispense->PreIncubate PreIncubate->AddSubstrate ReadPlate 4. Read Fluorescence (Kinetic Mode, 37°C) AddSubstrate->ReadPlate CalcRate Calculate Reaction Rates (Slope of RFU vs. Time) ReadPlate->CalcRate Normalize Normalize Data to Controls (% Inhibition) CalcRate->Normalize Plot Plot % Inhibition vs. [Inhibitor] (log scale) Normalize->Plot CalcIC50 Fit Curve and Determine IC50 Value Plot->CalcIC50

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.

Conclusion

This compound is a paramount example of a chiral building block that has enabled the successful development of a major class of therapeutic drugs. While it does not possess a mechanism of action in isolation, its incorporation as a core scaffold in DPP-4 inhibitors is fundamental to their ability to bind and inhibit the DPP-4 enzyme. The resulting enhancement of the incretin pathway provides a powerful and well-tolerated mechanism for improving glycemic control in patients with type 2 diabetes. Understanding the interplay between this key structural motif and its biological target continues to guide the design of next-generation enzyme inhibitors.

References

An In-depth Technical Guide to the Solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and factors influencing the solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds, particularly as an intermediate in the creation of enzyme inhibitors and agents targeting the central nervous system.[1] Its physicochemical properties, especially solubility, are critical parameters that influence its handling, reaction kinetics, and formulation in drug discovery and development processes.[2] The presence of two hydrochloride groups significantly enhances its polarity, which in turn dictates its solubility in various solvents.[1]

Solubility Data

Quantitative public domain data on the solubility of this compound is sparse. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The compound is consistently reported to be soluble in polar solvents, particularly water.

Table 1: Qualitative Solubility of this compound

SolventReported SolubilityRemarks
WaterSoluble, "almost transparency", "very faint turbidity"The dihydrochloride salt structure contributes to high aqueous solubility.[1][3][4][5]
EthanolAppreciable solubilityAs a polar protic solvent, ethanol is expected to dissolve this polar salt.[1]
DichloromethanePartially solubleA less polar organic solvent, showing limited solvating power for the ionic compound.[6]
MethanolPartially solubleSimilar to ethanol, but with some sources indicating only partial solubility.[6]
Isopropyl AlcoholPartially solubleAnother polar protic solvent with reported partial solubility.[6]
Diethyl EtherInsoluble (inferred)Non-polar solvents are generally poor solvents for highly polar salts.
Dimethyl Sulfoxide (DMSO)Soluble (inferred)A highly polar aprotic solvent, commonly used for initial solubilization of drug candidates.[7][8]

It is important to note that terms like "partially soluble" and "very faint turbidity" are qualitative and can vary between different sources and batches of the compound. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization.[2] Several standardized methods are employed in the pharmaceutical industry to obtain both kinetic and thermodynamic solubility data.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][9]

Protocol: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9]

  • Purity Check: The purity of the starting material and the solid after the experiment should be confirmed to ensure no degradation or polymorphism has occurred.

Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of a large number of compounds.[2][8] These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[8]

Protocol: Nephelometric Assay

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

  • Serial Dilution: The stock solution is serially diluted in a microtiter plate.

  • Aqueous Dilution: An aqueous buffer is added to the DMSO solutions, and the plate is shaken.

  • Precipitation Measurement: The formation of precipitate is detected by measuring the scattering of a light beam (nephelometry) passing through each well.[2][10] The kinetic solubility is the concentration at which significant light scattering is first observed.

Factors Influencing Solubility

The solubility of this compound is governed by several intrinsic and extrinsic factors.

  • Compound Structure: The presence of the pyrrolidine ring, the amino group, and particularly the two hydrochloride moieties, makes the molecule highly polar and capable of forming strong interactions with polar solvents.[1]

  • Solvent Properties: Polar protic solvents like water and ethanol are effective at solvating the ions through hydrogen bonding and dipole-dipole interactions.

  • pH of the Solution: For a salt of a weak base and a strong acid, the pH of the aqueous solution will be acidic. The solubility is expected to be high across a wide pH range, but may decrease in highly basic conditions where the free amine could be generated, which is less polar than the salt form.

  • Temperature: Solubility is generally temperature-dependent, though specific data for this compound is not available. For most solids, solubility increases with temperature.

  • Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being tested.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result A Weigh excess this compound B Add to known volume of solvent in a sealed flask A->B C Agitate at constant temperature (e.g., 24-72h) B->C D Centrifuge or filter to separate solid from solution C->D E Analyze clear supernatant/filtrate (e.g., HPLC, LC-MS) D->E F Determine Equilibrium Solubility (mg/mL or mol/L) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center_node (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Solubility A Molecular Structure (Polarity, H-bonding) center_node->A B Crystal Lattice Energy (Polymorphism) center_node->B C Ionization (pKa) center_node->C D Solvent Type (Polarity, Protic/Aprotic) center_node->D E Temperature center_node->E F pH of Solution center_node->F G Presence of Co-solvents or Additives center_node->G

Caption: Key Factors Influencing Compound Solubility.

Conclusion

References

Spectroscopic Data and Analysis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, confirming the compound's identity.

Data Presentation:

PropertyValueSource
Molecular FormulaC₄H₁₂Cl₂N₂[1]
Molecular Weight159.06 g/mol [2]
Exact Mass158.0377538 Da[1]
Mass Spectrum Data (m/z and Relative Intensity) See Table 1.1 below

Table 1.1: Mass Spectrum Data for this compound

m/zRelative Intensity (%)Proposed Fragment Ion
87~5[M+H]⁺ (free base)
86~10[M]⁺ (free base)
70~20[M-NH₂]⁺
57~40[C₃H₅N]⁺
44100[C₂H₆N]⁺
43~95[C₂H₅N]⁺

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or water.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the analysis of such polar, salt-like compounds.

  • Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in positive ion mode. The mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired over a mass range of m/z 50-200.

  • Data Interpretation: The peak with the highest m/z value corresponding to the molecular ion of the free base ([M+H]⁺ or [M]⁺) is identified. The fragmentation pattern is then analyzed to elucidate the structure of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can be observed in fragments containing chloride.

Plausible Fragmentation Pathway:

The fragmentation of the 3-aminopyrrolidine free base (formed in the ion source) likely proceeds through the initial loss of the amino group, followed by the cleavage of the pyrrolidine ring, leading to the observed smaller fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, the following tables present predicted chemical shifts based on known values for similar aminopyrrolidine structures and general principles of NMR spectroscopy.

Data Presentation:

Table 2.1: Predicted ¹H NMR Spectroscopic Data (D₂O, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-33.8 - 4.0m-
H-2, H-5 (α to NH₂⁺)3.4 - 3.7m-
H-2, H-5 (β to NH₂⁺)3.2 - 3.5m-
H-42.2 - 2.5m-
H-4'2.0 - 2.3m-
-NH₃⁺8.5 - 9.5br s-
-NH₂⁺-10.0 - 11.0br s-

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (D₂O, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-348 - 52
C-2, C-545 - 50
C-430 - 35

Experimental Protocol:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, is used for chemical shift calibration.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

  • Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the proton signals are analyzed to assign them to the respective hydrogen atoms in the molecule. The chemical shifts of the carbon signals are used to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The following table presents the expected IR absorption bands for this compound.

Data Presentation:

Table 3.1: Predicted FT-IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3400 - 3200Strong, BroadN-H stretching (from -NH₃⁺ and -NH₂⁺-)
3000 - 2800MediumC-H stretching (aliphatic)
~2700 - 2400Medium, BroadN-H stretching (ammonium salt)
1600 - 1500MediumN-H bending (asymmetric and symmetric)
1470 - 1430MediumC-H bending (scissoring)
Below 1000Medium-WeakC-N stretching, and other fingerprint region vibrations

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: A small amount of the solid sample is ground to a fine paste with a drop of Nujol (mineral oil). This paste is then spread between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the KBr pellet or salt plates with Nujol is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

  • Data Interpretation: The absorption bands in the IR spectrum are assigned to specific functional groups and vibrational modes based on their characteristic frequencies, intensities, and shapes.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Information cluster_analysis Spectroscopic Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_interpretation Data Interpretation and Structure Confirmation Sample This compound MS_Prep Sample Preparation (Dilute Solution) Sample->MS_Prep NMR_Prep Sample Preparation (Dissolve in D₂O) Sample->NMR_Prep IR_Prep Sample Preparation (KBr Pellet or Nujol Mull) Sample->IR_Prep MS_Acq Data Acquisition (ESI-MS, Positive Mode) MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z vs. Intensity) MS_Acq->MS_Data Interpretation Correlate Spectroscopic Data MS_Data->Interpretation NMR_Acq Data Acquisition (¹H and ¹³C NMR) NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data NMR_Data->Interpretation IR_Acq Data Acquisition (FT-IR) IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR_Acq->IR_Data IR_Data->Interpretation Structure Confirm Structure of This compound Interpretation->Structure

References

Methodological & Application

Synthesis of Novel Bioactive Compounds Utilizing (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(3R)-(-)-3-Aminopyrrolidine dihydrochloride and its enantiomer have emerged as versatile chiral building blocks in medicinal chemistry, enabling the synthesis of a diverse range of novel compounds with significant therapeutic potential. This potent scaffold is particularly prominent in the development of innovative Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes and in the creation of targeted kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of molecules, aimed at researchers, scientists, and professionals in the field of drug development.

Application Note 1: Synthesis of Novel Tricyclic DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The unique stereochemistry of (3R)-(-)-3-aminopyrrolidine is crucial for achieving high potency and selectivity for the DPP-4 active site.

This section details the synthesis of a novel tricyclic DPP-4 inhibitor, building upon a scaffold that incorporates the (3R)-(-)-3-aminopyrrolidine moiety. The synthetic strategy involves the coupling of a key tricyclic intermediate with a side chain derived from (3R)-(-)-3-aminopyrrolidine.

Quantitative Data Summary

The following table summarizes the inhibitory activity of synthesized compounds against DPP-4, with sitagliptin, a well-known DPP-4 inhibitor, as a reference.

Compound IDDescriptionDPP-4 IC50 (nM)[1]
Sitagliptin Reference Compound22 ± 2
13 Separated most active cis-isomer28 ± 1
24 Bicyclic analogue100 ± 4
31 6,5-Bicyclic analogue94 ± 4
Experimental Protocol: Synthesis of a Key Tricyclic Intermediate and Final DPP-4 Inhibitor

This protocol is based on the synthesis of a novel tricyclic scaffold and its subsequent elaboration into a potent DPP-4 inhibitor.[1]

Step 1: Synthesis of the Bicyclic Lactam Intermediate

A detailed, multi-step synthesis is required to generate the initial bicyclic lactam. For the purpose of this protocol, we will start from a readily available, albeit advanced, intermediate as described in the source literature.

Step 2: Formation of the Tricyclic Core

  • To a solution of the bicyclic lactam in chloroform, add phosphorus oxychloride and pyridine.

  • The reaction is then treated with trifluoroacetamide hydrazide.

  • Finally, acidic workup with 2 M HCl affords the tricyclic triazole intermediate.

Step 3: Coupling with the (3R)-3-Aminopyrrolidine Moiety

  • The N-Boc protected (3R)-3-aminopyrrolidine is coupled to the tricyclic intermediate using standard peptide coupling reagents such as EDCI and HOBt in DMF.

  • The reaction is stirred overnight at room temperature.

Step 4: Final Deprotection

  • The Boc protecting group is removed from the aminopyrrolidine nitrogen using a solution of 4 N HCl in dioxane.

  • The final product is purified by chromatography to yield the desired tricyclic DPP-4 inhibitor.

Experimental Workflow for Tricyclic DPP-4 Inhibitor Synthesis

G cluster_0 Intermediate Synthesis cluster_1 Tricycle Formation cluster_2 Coupling Reaction cluster_3 Final Product Bicyclic_Lactam Bicyclic Lactam Tricyclic_Core Tricyclic Core Formation Bicyclic_Lactam->Tricyclic_Core 1. POCl3, Pyridine 2. CF3CONHNH2 3. 2M HCl Coupling Peptide Coupling Tricyclic_Core->Coupling Aminopyrrolidine (3R)-N-Boc- 3-Aminopyrrolidine Aminopyrrolidine->Coupling EDCI, HOBt, DMF Deprotection Boc Deprotection Coupling->Deprotection 4N HCl in Dioxane Final_Product Tricyclic DPP-4 Inhibitor Deprotection->Final_Product

Caption: Synthetic workflow for the preparation of a novel tricyclic DPP-4 inhibitor.

Application Note 2: Synthesis of Dual Abl and PI3K Kinase Inhibitors

The (S)-enantiomer of 3-aminopyrrolidine serves as a valuable scaffold for the development of dual kinase inhibitors, which can offer advantages in cancer therapy by targeting multiple signaling pathways simultaneously. This application note describes the synthesis of a series of compounds that act as dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia (CML).[2]

Quantitative Data Summary

The following table presents the cytotoxic activity of representative synthesized compounds against the K562 leukemia cell line and their inhibitory activity against Abl and PI3K kinases.

Compound IDK562 Cytotoxicity (IC50, µM)[2]Abl Kinase Inhibition (%) @ 10 µM[2]PI3K Kinase Inhibition (%) @ 10 µM[2]
5a >5015.228.7
5e 12.525.635.1
5k 8.930.142.3
Imatinib 0.595.7 (IC50 = 0.25 µM)N/A
Experimental Protocol: General Procedure for the Synthesis of (S)-3-Aminopyrrolidine-Based Kinase Inhibitors

This protocol outlines a general synthetic route to a series of dual Abl/PI3K inhibitors.

Step 1: Acylation of (S)-1-Boc-3-aminopyrrolidine

  • To a solution of (S)-1-Boc-3-aminopyrrolidine in a suitable solvent such as dichloromethane, add a substituted benzoyl chloride and a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction and purify the product by column chromatography to yield the acylated intermediate.

Step 2: Deprotection of the Pyrrolidine Nitrogen

  • Dissolve the acylated intermediate in a solution of 4 N HCl in dioxane or trifluoroacetic acid in dichloromethane.

  • Stir the reaction at room temperature until the Boc group is completely removed.

  • Evaporate the solvent to obtain the hydrochloride salt of the deprotected amine.

Step 3: N-Arylation of the Pyrrolidine

  • Combine the deprotected amine with a substituted aryl halide (e.g., a fluorinated pyridine or pyrimidine derivative) in a suitable solvent like DMF or DMSO.

  • Add a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

  • After completion, cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.

PI3K/Abl Signaling Pathway Inhibition

G cluster_0 Upstream Signaling cluster_1 PI3K Pathway cluster_2 Abl Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival BCR_Abl BCR-Abl Downstream_Abl Downstream Effectors BCR_Abl->Downstream_Abl Leukemia_Cell_Proliferation Leukemia Cell Proliferation Downstream_Abl->Leukemia_Cell_Proliferation Dual_Inhibitor Novel (S)-3-Aminopyrrolidine -based Compound Dual_Inhibitor->PI3K Inhibits Dual_Inhibitor->BCR_Abl Inhibits

Caption: Dual inhibition of PI3K and Abl signaling pathways by novel compounds.

These application notes provide a framework for the synthesis of novel compounds using this compound and its enantiomer. Researchers can adapt these protocols to generate libraries of analogues for structure-activity relationship (SAR) studies, leading to the discovery of new and improved therapeutic agents. The inherent chirality and conformational rigidity of the 3-aminopyrrolidine scaffold continue to make it a valuable asset in modern drug discovery.

References

Experimental protocols for reactions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of key pharmaceutical agents.

Key Applications

(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates in the synthesis of various chiral drugs.[1] The primary applications include:

  • Quinolone Antibiotics: The pyrrolidine moiety is incorporated into the C-7 position of the quinolone core, influencing the antibacterial spectrum and potency. Examples of antibiotics synthesized using aminopyrrolidine derivatives include Tosufloxacin and other broad-spectrum agents.[1][2]

  • Varenicline Synthesis: This compound is a key starting material for the synthesis of Varenicline, a medication used for smoking cessation.

  • Novel Drug Scaffolds: It serves as a versatile scaffold in the discovery of novel drug candidates, such as dual inhibitors of Abl and PI3K for potential cancer therapy.

Experimental Protocols

I. Synthesis of (3S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This protocol details the synthesis of the (S)-enantiomer, which follows a similar strategic approach for the (R)-enantiomer, starting from the appropriate stereoisomer of 4-hydroxyproline. The synthesis involves a four-step reaction sequence starting from trans-4-hydroxyl-L-proline, including decarboxylation, N-Boc protection and sulfonylation, azidation with stereochemical inversion, and subsequent reduction and deprotection.[3]

Workflow Diagram:

A trans-4-Hydroxy-L-proline B (R)-3-Hydroxypyrrolidine hydrochloride A->B Decarboxylation C N-Boc-(R)-3-hydroxypyrrolidine B->C N-Boc Protection D Sulfonylated intermediate C->D Sulfonylation E (S)-3-Azidopyrrolidine derivative D->E SN2 Azidation (Configuration Inversion) F (S)-3-Aminopyrrolidine derivative E->F Reduction of Azide G (S)-3-Aminopyrrolidine Dihydrochloride F->G Deprotection (HCl)

Caption: Synthetic pathway for (S)-3-Aminopyrrolidine Dihydrochloride.

Protocol:

  • Decarboxylation: trans-4-hydroxyl-L-proline is dissolved in a suitable solvent and heated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.[3]

  • N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated to create a good leaving group.[3]

  • Azidation: The sulfonylated intermediate undergoes an SN2 reaction with sodium azide. This step proceeds with an inversion of stereochemistry, yielding the (S)-azide derivative.[3]

  • Reduction and Deprotection: The azide group is reduced to an amine, and the N-Boc protecting group is removed using concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride.[3]

Quantitative Data:

StepProductMolar Amount of Reagent (relative to starting material)Reaction Temperature (°C)Yield
N-Boc Protection(R)-1-Boc-3-hydroxypyrrolidine(Boc)2O: 1-1.5 times0-10High
Sulfonylation(R)-1-Boc-3-(methylsulfonyloxy)pyrrolidineMethanesulfonyl chloride: 1-1.5 times0-10High
Azidation(S)-1-Boc-3-azidopyrrolidineSodium azide: 1.5-3 times50-100High

Note: Specific yields for each step are generally high but can vary based on reaction scale and purification methods.

II. Synthesis of Varenicline

This compound is a precursor to a key intermediate in the synthesis of Varenicline. The following protocol outlines the key steps in the synthesis of Varenicline.

Workflow Diagram:

A Protected (3R)-3-Aminopyrrolidine B 1-(4,5-Dinitro-10-aza-tricyclo [6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl) -2,2,2-trifluoro-ethanone A->B Coupling Reaction C 1-(4,5-Diamino-10-aza-tricyclo [6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl) -2,2,2-trifluoro-ethanone B->C Reduction of Nitro Groups D Varenicline Intermediate C->D Cyclization E Varenicline Free Base D->E Deprotection F Varenicline Tartrate E->F Salt Formation

Caption: Key stages in the synthesis of Varenicline.

Protocol:

  • Formation of the Dinitro Intermediate: A protected form of (3R)-3-aminopyrrolidine is reacted with a suitable aromatic precursor, which is subsequently nitrated to produce a dinitro compound. For example, 1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone can be reacted with fuming nitric acid in concentrated sulfuric acid and methylene chloride at 0°C.[4][5]

  • Reduction to Diamine: The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure in a solvent like methanol at 30-40°C.[6]

  • Cyclization: The resulting diamine undergoes cyclization to form the core structure of Varenicline.

  • Deprotection: Any protecting groups on the pyrrolidine nitrogen are removed.

  • Salt Formation: The Varenicline free base is then reacted with tartaric acid in a solvent such as methanol to form the stable tartrate salt.[4][5]

Quantitative Data for a Varenicline Synthesis Example:

StepStarting MaterialProductPurity (by HPLC)Yield
Nitration1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone1-(4,5-Dinitro...)-2,2,2-trifluoro-ethanone99.33%66 g (from 65 g starting material)
Deprotection & PurificationCrude VareniclineVarenicline Free Base99.8%60 g
Salt FormationVarenicline Free Base (50 g)Varenicline Tartrate99.9%82 g
III. Synthesis of Quinolone Antibiotics

This compound is introduced at the C-7 position of the fluoroquinolone core via nucleophilic aromatic substitution.

General Protocol:

  • Reaction Setup: The fluoroquinolone core with a suitable leaving group (e.g., fluorine or chlorine) at the C-7 position is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: this compound is added to the reaction mixture, often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.

  • Heating: The reaction mixture is heated to promote the nucleophilic substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography or recrystallization.

Logical Relationship Diagram:

A Fluoroquinolone Core (C-7 Leaving Group) D Reaction Mixture in Polar Aprotic Solvent A->D B (3R)-(-)-3-Aminopyrrolidine Dihydrochloride B->D C Base (e.g., Triethylamine) C->D E Heating D->E F C-7 Substituted Quinolone Antibiotic E->F Nucleophilic Aromatic Substitution

Caption: General workflow for the synthesis of C-7 aminopyrrolidinyl quinolones.

Conclusion

This compound is a cornerstone for the stereoselective synthesis of numerous pharmaceuticals. The protocols provided herein offer a framework for its application in key synthetic transformations. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

References

Application Notes and Protocols: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a valuable chiral building block in organic synthesis. Its inherent chirality and the presence of two nitrogen atoms make it an attractive scaffold for the development of chiral ligands and organocatalysts for asymmetric catalysis. While direct use of the dihydrochloride salt in catalysis is uncommon due to the protonated nature of the amines, its deprotected and N-functionalized derivatives serve as highly effective components of sophisticated catalyst systems. These catalysts are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

This document provides a detailed overview of a representative application of a derivative of (3R)-(-)-3-aminopyrrolidine in asymmetric organocatalysis, specifically in the context of a Michael addition reaction. The protocols provided are based on established methodologies and serve as a practical guide for researchers.

Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

A key application of (3R)-3-aminopyrrolidine derivatives is in the field of organocatalysis, where they can be incorporated into bifunctional catalysts. For instance, an N-triflyl protected (3R)-3-aminopyrrolidine moiety can be coupled with another chiral scaffold, such as D-proline, to create a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroolefins. In this catalytic system, the pyrrolidine nitrogen acts as a Lewis base to activate the aldehyde via enamine formation, while the N-H group of the triflyl sulfonamide acts as a hydrogen bond donor to activate the nitroolefin and control the stereochemistry of the addition.

The following table summarizes the performance of a representative bifunctional organocatalyst incorporating a (3R)-3-(trifluoromethanesulfonamido)pyrrolidine moiety in the asymmetric Michael addition of isobutyraldehyde to various nitrostyrenes.

EntryNitroolefin (Ar)SolventTime (h)Yield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee, %)
1C₆H₅Toluene729595:598
24-NO₂C₆H₄Toluene489896:499
34-ClC₆H₄Toluene729294:697
44-MeOC₆H₄Toluene968592:895
52-NaphthylToluene968893:796

Experimental Protocols

Synthesis of the Chiral Bifunctional Organocatalyst

This protocol describes the synthesis of a bifunctional organocatalyst from this compound and N-Boc-D-proline.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N-Boc-D-proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine:

    • Suspend this compound (1.0 eq) in anhydrous DCM.

    • Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

    • To the resulting mixture, add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then protected with a Boc group using standard procedures to yield (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine.

  • Coupling and Deprotection:

    • To a solution of N-Boc-D-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add a solution of the deprotected (R)-3-(trifluoromethanesulfonamido)pyrrolidine (obtained by treating the product from step 1 with TFA) (1.0 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • The final catalyst is obtained after the removal of the Boc protecting group using TFA in DCM.

General Protocol for the Asymmetric Michael Addition

Materials:

  • Chiral bifunctional organocatalyst (10 mol%)

  • Nitroolefin (1.0 eq)

  • Aldehyde (3.0 eq)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the nitroolefin (1.0 eq) in anhydrous toluene, add the chiral bifunctional organocatalyst (0.1 eq).

  • Add the aldehyde (3.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in the data table, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Below are diagrams created using the DOT language to illustrate the experimental workflow and the proposed catalytic cycle.

experimental_workflow cluster_catalyst_synthesis Catalyst Synthesis cluster_michael_addition Asymmetric Michael Addition start_cat (3R)-3-Aminopyrrolidine Dihydrochloride step1_cat N-Triflylation & Boc Protection start_cat->step1_cat step2_cat Coupling with N-Boc-D-proline step1_cat->step2_cat step3_cat Boc Deprotection step2_cat->step3_cat catalyst Chiral Bifunctional Organocatalyst step3_cat->catalyst step1_ma Catalytic Reaction (Toluene, RT) catalyst->step1_ma start_ma Nitroolefin + Aldehyde start_ma->step1_ma step2_ma Workup & Purification step1_ma->step2_ma product Michael Adduct step2_ma->product

Caption: Experimental workflow for catalyst synthesis and application.

catalytic_cycle catalyst Catalyst enamine Enamine Intermediate catalyst->enamine + Aldehyde aldehyde Aldehyde transition_state Stereodetermining Transition State enamine->transition_state nitroolefin Nitroolefin nitroolefin->transition_state H-Bonding michael_adduct Iminium Intermediate transition_state->michael_adduct C-C Bond Formation product Product michael_adduct->product Hydrolysis product->catalyst - H₂O hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Derivatization of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride for Advanced Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a versatile chiral building block pivotal in the development of novel therapeutic agents. Its inherent structural features, including a chiral center and a reactive secondary amine, make it an ideal scaffold for creating diverse libraries of compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the derivatization of (3R)-(-)-3-aminopyrrolidine, focusing on its application in the synthesis of potent CCR2b antagonists and Aurora kinase inhibitors, two critical targets in oncology and inflammatory diseases.

Application Note 1: Synthesis of (R)-3-Aminopyrrolidine Derivatives as CCR2b Antagonists

Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1] Dysregulation of the CCL2-CCR2 signaling axis is implicated in various inflammatory diseases and cancer progression.[1] Antagonists of CCR2b, a major isoform of CCR2, represent a promising therapeutic strategy.[2] Derivatization of the (3R)-3-aminopyrrolidine scaffold has led to the discovery of highly potent and selective CCR2b antagonists.[2][3]

Mechanism of Action: (R)-3-aminopyrrolidine-based antagonists are designed to bind to the CCR2b receptor, a G protein-coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by CCL2.[4][5] This inhibition prevents the recruitment of immune cells, reducing inflammation and potentially inhibiting tumor growth and metastasis.[1]

Signaling Pathway:

CCR2b_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2b CCR2b Receptor CCL2->CCR2b Binds G_Protein G-protein CCR2b->G_Protein Activates PLC PLC G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Ca_Flux->Downstream PKC->Downstream Cellular_Response Cellular Response (Chemotaxis, Inflammation) Downstream->Cellular_Response Antagonist (R)-3-Aminopyrrolidine Derivative (Antagonist) Antagonist->CCR2b Blocks

Caption: CCR2b signaling pathway and the inhibitory action of (R)-3-aminopyrrolidine derivatives.

Quantitative Data: CCR2b Antagonist Activity
Compound IDCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)Reference
1 3.20.837.5[2]
2 4330>10000>10000[3]
3 152.821[3]
Experimental Protocol: Synthesis of a Potent (R)-3-Aminopyrrolidine-based CCR2b Antagonist (Compound 1)

This protocol is a representative synthesis based on procedures described in the literature.[2]

Step 1: N-acylation of this compound

  • Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add triethylamine (TEA, 2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Further Derivatization (Example: Urea Formation)

  • Dissolve the N-acylated aminopyrrolidine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).

  • Add the desired isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final CCR2b antagonist.

Application Note 2: Development of (3R)-3-Aminopyrrolidine Derivatives as Aurora Kinase Inhibitors

Introduction: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6][7] The (3R)-3-aminopyrrolidine scaffold has been successfully utilized to develop potent and selective inhibitors of Aurora kinases.[8][9]

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinase and preventing phosphorylation of its downstream substrates.[10][11] This inhibition disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Signaling Pathway:

Aurora_Kinase_Signaling cluster_mitosis Mitosis cluster_cancer Cancer Cell Aurora_A Aurora A Centrosome Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome Uncontrolled_Proliferation Uncontrolled Proliferation Aurora_B Aurora B Chromosome Chromosome Segregation & Cytokinesis Aurora_B->Chromosome Overexpression Overexpression of Aurora Kinases Overexpression->Uncontrolled_Proliferation Apoptosis Apoptosis Uncontrolled_Proliferation->Apoptosis Leads to (with inhibition) Inhibitor (3R)-3-Aminopyrrolidine Derivative (Inhibitor) Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: Role of Aurora kinases in mitosis and their inhibition by (3R)-3-aminopyrrolidine derivatives in cancer cells.

Quantitative Data: Aurora Kinase Inhibitor Activity
Compound IDAurora A IC50 (nM)Aurora B IC50 (nM)Cell LineAntiproliferative IC50 (nM)Reference
AT9283 33HCT116-[12]
PF-03814735 50.8HCT-116-[13]
SNS-314 931Various1.8 - 24.4[12]
Danusertib 1379Various-[11]
Alisertib 1.2396.5Various-[13]
R763 44.8Colo2052[12]
Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

This protocol is based on the synthesis of pyrimidine-based Aurora kinase inhibitors incorporating the (S)-3-aminopyrrolidine moiety.[8]

Step 1: Synthesis of the Pyrimidine Core

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) and triethylamine (1.5 eq) in THF (10 vol), add 3-amino-5-methylpyrazole (1.5 eq).

  • Heat the reaction mixture at 50 °C for 16 hours.

  • After cooling, quench the reaction with brine and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude dichloropyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution with (S)-3-Aminopyrrolidine

  • To a solution of the dichloropyrimidine intermediate (1.0 eq) and triethylamine (2.0 eq) in THF (10 vol), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq) dropwise at -70 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • Quench the reaction with brine and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Final Derivatization

  • React the product from Step 2 with a suitable amine (e.g., 1-ethylpiperazine) in the presence of a base like triethylamine in a solvent such as 1-pentanol at elevated temperature (e.g., 120 °C).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and purify the final product by column chromatography or recrystallization.

Experimental Workflow: Screening of a (3R)-3-Aminopyrrolidine Derivative Library

The following workflow outlines a general procedure for screening a library of derivatized (3R)-3-aminopyrrolidine compounds for kinase inhibitory activity.

Screening_Workflow start Start library Synthesized (3R)-3-Aminopyrrolidine Derivative Library start->library primary_screen Primary Screen (Single High Concentration) library->primary_screen data_analysis1 Data Analysis: Identify Initial Hits primary_screen->data_analysis1 hit_validation Hit Validation & Confirmation data_analysis1->hit_validation dose_response Dose-Response Assay (IC50 Determination) hit_validation->dose_response data_analysis2 Data Analysis: Determine Potency dose_response->data_analysis2 selectivity Selectivity Profiling (Kinase Panel) data_analysis2->selectivity lead_optimization Lead Optimization selectivity->lead_optimization end End lead_optimization->end

Caption: General workflow for screening a library of (3R)-3-aminopyrrolidine derivatives for kinase inhibitor discovery.

Detailed Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[14]

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a predetermined period to allow for substrate phosphorylation.

  • Reaction Termination and Detection: Stop the reaction and add a detection reagent. The choice of detection reagent depends on the assay format (e.g., ADP-Glo™, TR-FRET, or fluorescence polarization).[15]

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[14][16]

References

Application Notes and Protocols for the Scale-Up Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial chiral building blocks in the synthesis of a wide array of pharmaceutical compounds, including antiviral, antibacterial, and enzyme inhibitor drugs. The stereochemical purity of these intermediates is paramount to the biological activity and safety of the final active pharmaceutical ingredients (APIs). This document provides detailed application notes and scalable protocols for the synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, focusing on a robust and well-documented route starting from the readily available chiral precursor, trans-4-hydroxy-L-proline. An alternative route commencing from L-aspartic acid is also discussed. These protocols are intended to guide researchers and process chemists in the efficient and scalable production of this key synthetic intermediate.

Synthetic Strategies Overview

Two primary synthetic routes are outlined for the industrial production of this compound. The choice of route often depends on factors such as raw material cost, availability, and process safety considerations at scale.

  • Route from trans-4-hydroxy-L-proline: This is a widely adopted method that leverages a chiral pool starting material to ensure the desired stereochemistry. The synthesis involves a sequence of decarboxylation, protection, functional group interconversion with stereochemical inversion, and deprotection.

  • Route from L-aspartic acid: This approach also utilizes a natural amino acid as the chiral source. L-aspartic acid is a key intermediate in the production of various valuable chemicals.[1][2]

This document will provide a detailed, step-by-step protocol for the more extensively documented scale-up route from trans-4-hydroxy-L-proline.

Diagram of Synthetic Pathway from trans-4-hydroxy-L-proline

Synthetic_Pathway A trans-4-hydroxy-L-proline B (3R)-3-Hydroxypyrrolidine (Decarboxylation) A->B Heat C (3R)-1-Boc-3-hydroxypyrrolidine (N-Boc Protection) B->C (Boc)2O, Base D (3R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (Sulfonylation) C->D MsCl, Et3N E (3S)-1-Boc-3-azidopyrrolidine (Azide Substitution with Inversion) D->E NaN3, SN2 F (3S)-1-Boc-3-aminopyrrolidine (Azide Reduction) E->F Reduction (e.g., H2/Pd or PPh3) G (3S)-3-Aminopyrrolidine Dihydrochloride (Deprotection and Salt Formation) F->G HCl

Caption: Synthetic pathway from trans-4-hydroxy-L-proline.

Experimental Protocols: Synthesis from trans-4-hydroxy-L-proline

This multi-step synthesis is designed for scalability and control of stereochemistry.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline to (3R)-3-Hydroxypyrrolidine

This step involves the thermal decarboxylation of the starting amino acid.

  • Protocol:

    • Charge a suitable reactor with trans-4-hydroxy-L-proline and a high-boiling point solvent (e.g., cyclohexanol).

    • Heat the mixture to reflux (typically 140-160°C) under an inert atmosphere (e.g., Nitrogen).[3]

    • Monitor the reaction for the cessation of CO2 evolution.

    • After completion, cool the reaction mixture.

    • The product, (R)-3-hydroxypyrrolidine, is typically carried forward to the next step as a solution or crude material after solvent removal under reduced pressure.[3]

Step 2: N-Boc Protection of (3R)-3-Hydroxypyrrolidine

The secondary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps.

  • Protocol:

    • Dissolve the crude (3R)-3-hydroxypyrrolidine in a suitable solvent system, such as a biphasic mixture of water and ethyl acetate or dichloromethane.[3][4]

    • Add a base, such as sodium bicarbonate or triethylamine.[3][4]

    • Slowly add di-tert-butyl dicarbonate ((Boc)2O) to the stirred mixture at room temperature.[4]

    • Stir the reaction overnight at room temperature.[4]

    • Separate the organic layer. Extract the aqueous layer with the organic solvent.[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-(-)-N-Boc-3-pyrrolidinol.[4]

Step 3: Sulfonylation of (3R)-1-Boc-3-hydroxypyrrolidine

The hydroxyl group is converted to a good leaving group (mesylate) to facilitate nucleophilic substitution.

  • Protocol:

    • Dissolve (3R)-1-Boc-3-hydroxypyrrolidine and a base (e.g., triethylamine) in a suitable anhydrous solvent like dichloromethane or ethyl acetate under an inert atmosphere, and cool to 0-10°C.[3]

    • Slowly add methanesulfonyl chloride (MsCl) while maintaining the temperature.

    • Stir the reaction at low temperature for several hours until completion (monitored by TLC or HPLC).[3]

    • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash sequentially with dilute acid, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the mesylated product.

Step 4: Azide Substitution with Stereochemical Inversion

This is a key SN2 reaction where the mesylate is displaced by an azide nucleophile, resulting in the inversion of stereochemistry at the C3 position.

  • Protocol:

    • Dissolve the mesylated intermediate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN3) to the solution.

    • Heat the reaction mixture (typically 60-80°C) and stir for several hours until the starting material is consumed.

    • Cool the reaction mixture and dilute with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

    • Dry the organic layer, filter, and concentrate to yield (3S)-1-Boc-3-azidopyrrolidine.

Step 5: Reduction of the Azido Group

The azide is reduced to the corresponding primary amine.

  • Protocol (using Triphenylphosphine):

    • Dissolve (3S)-1-Boc-3-azidopyrrolidine in a suitable solvent like tetrahydrofuran (THF).[3]

    • Add triphenylphosphine and stir the mixture.

    • Slowly add water to initiate the Staudinger reaction, which can be monitored by the evolution of nitrogen gas.

    • Stir until the reaction is complete.

    • The product, (3S)-1-Boc-3-aminopyrrolidine, can be isolated or, more conveniently, carried directly to the next step.

Step 6: N-Boc Deprotection and Dihydrochloride Salt Formation

The Boc protecting group is removed under acidic conditions, and the final product is isolated as the dihydrochloride salt.

  • Protocol:

    • To the crude (3S)-1-Boc-3-aminopyrrolidine from the previous step, add an excess of concentrated hydrochloric acid.[3]

    • Stir the reaction mixture at room temperature or with gentle heating (0-50°C).[3]

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, the product will precipitate as the dihydrochloride salt.

    • The solid product can be isolated by filtration, washed with a suitable solvent (e.g., ethanol or isopropanol), and dried under vacuum to yield (3S)-3-Aminopyrrolidine Dihydrochloride.

Data Presentation: Quantitative Summary of the Synthetic Route

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1. Decarboxylationtrans-4-hydroxy-L-proline-Cyclohexanol140-1603-8High-
2. N-Boc Protection(3R)-3-Hydroxypyrrolidine(Boc)2O, NaHCO3Water/EtOAcRT12-16~77>98
3. Sulfonylation(3R)-1-Boc-3-hydroxypyrrolidineMsCl, Et3NDichloromethane0-103-8>90>97
4. Azide Substitution(3R)-1-Boc-3-(methylsulfonyloxy)pyrrolidineNaN3DMF60-804-12High>95
5. Azide Reduction(3S)-1-Boc-3-azidopyrrolidinePPh3, H2OTHFRT2-6High-
6. Deprotection(3S)-1-Boc-3-aminopyrrolidineConc. HCl-0-502-4High>98

Note: Yields and purity are approximate and can vary depending on the scale and specific reaction conditions.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Intermediate Conversion cluster_2 Downstream Processing A 1. Charge Reactor with trans-4-hydroxy-L-proline B 2. Decarboxylation (Heat to 140-160°C) A->B C 3. N-Boc Protection ((Boc)2O, Base) B->C D 4. Work-up and Isolation of (3R)-1-Boc-3-hydroxypyrrolidine C->D E 5. Sulfonylation (MsCl, Et3N, 0-10°C) D->E F 6. Azide Substitution (NaN3, DMF, 60-80°C) E->F G 7. Azide Reduction (PPh3/H2O or H2/Pd) F->G H 8. N-Boc Deprotection (Conc. HCl) G->H I 9. Precipitation and Filtration H->I J 10. Washing and Drying I->J K Final Product: (3S)-3-Aminopyrrolidine Dihydrochloride J->K

Caption: General experimental workflow for the scale-up synthesis.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing reaction conditions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage conditions for this compound to ensure its stability?

A1: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] To maintain its integrity, it should be stored in a tightly sealed container in a dry, well-ventilated place, under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] Avoid exposure to humid conditions, heat, and incompatible chemicals like strong oxidizing agents.[1]

Q2: I am observing low yields in my reaction where this compound is used as a nucleophile. What are the potential causes and solutions?

A2: Low yields can stem from several factors:

  • Basicity and Nucleophilicity: While pyrrolidines are generally good nucleophiles, their reactivity can be influenced by steric hindrance and the specific reaction conditions.[3] The dihydrochloride salt is not nucleophilic; the free base must be generated in situ or beforehand. Incomplete deprotonation can lead to low yields. Ensure your reaction conditions include a suitable base in a sufficient stoichiometric amount to liberate the free amine.

  • Side Reactions: In some cases, side reactions can consume the starting material or product. For instance, in biocatalytic reductive aminations, hydrolysis of starting materials can be a competing pathway.[4]

  • Reagent Purity: Ensure all starting materials, including the aminopyrrolidine, are of high purity, as impurities can interfere with the reaction.[5]

Q3: My purification process by crystallization is resulting in an oil instead of solid crystals. How can I resolve this?

A3: "Oiling out" during crystallization is a common issue that can be addressed by modifying the crystallization conditions.[5] This phenomenon can be caused by high concentrations of the compound, rapid cooling, or an inappropriate solvent system.[5] Try diluting the solution, slowing down the cooling rate, or screening different solvents or solvent mixtures.[5] Adding a seed crystal of the desired product can also help induce proper crystallization.[5]

Q4: What are some common synthetic routes to prepare this compound?

A4: Several synthetic pathways exist, often starting from chiral precursors. Common starting materials include L-aspartic acid and trans-4-hydroxy-L-proline.[6][7] One method involves the decarboxylation of trans-4-hydroxyl-L-proline, followed by N-Boc protection, sulf-onylation of the hydroxyl group, nucleophilic substitution with an azide (inverting the stereocenter), and subsequent reduction of the azide and deprotection to yield the final product.[7]

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficiently basic conditions to generate the free amine from the dihydrochloride salt.Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in a slight excess to neutralize the HCl and liberate the free (3R)-3-Aminopyrrolidine.
Reaction temperature is too low.Gradually increase the reaction temperature in increments of 5-10°C and monitor the progress by TLC or HPLC.
Steric hindrance at the reaction site.Consider a less sterically hindered substrate or a catalyst that can facilitate the reaction.
Formation of multiple byproductsCompeting side reactions.Optimize reaction parameters such as temperature, concentration, and reaction time. Consider using a protecting group strategy for other reactive functional groups.[4]
Degradation of starting material or product.Ensure the reaction is performed under an inert atmosphere if any components are sensitive to air or moisture. Check the stability of all compounds under the reaction conditions.
Product Isolation and Purification Issues
Symptom Possible Cause Suggested Solution
Difficulty in isolating the productProduct is highly soluble in the reaction solvent.Use anti-solvent precipitation or switch to a solvent system where the product has lower solubility.[5]
Emulsion formation during aqueous workup.Add a small amount of a saturated salt solution (brine) to help break the emulsion.
Poor separation during column chromatographyInappropriate solvent system.Perform TLC analysis with various solvent systems to find an optimal mobile phase for good separation.
Co-elution of impurities.Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different purification technique like preparative HPLC.
Product appears as an off-white or colored solidPresence of colored impurities.Recrystallize the product from a suitable solvent system. Treatment with activated carbon can sometimes help remove colored impurities.

Experimental Protocols

General Protocol for N-Alkylation using (3R)-(-)-3-Aminopyrrolidine

This protocol is a general guideline and may require optimization for specific substrates.

  • Free Base Generation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane, Acetonitrile).

  • Add a non-nucleophilic base, such as triethylamine (2.2 eq), and stir the mixture at room temperature for 30 minutes.

  • Alkylation Reaction: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain the desired N-alkylated (3R)-3-aminopyrrolidine derivative.

Data Presentation

Table 1: Typical Solvents for Reactions Involving Pyrrolidines
SolventPolarityCommon ApplicationsNotes
Dichloromethane (DCM)Polar aproticN-alkylation, acylationGood for dissolving the dihydrochloride salt with a base.[6]
Acetonitrile (ACN)Polar aproticNucleophilic substitutionsCan be used for a wide range of temperatures.
Tetrahydrofuran (THF)Polar aproticReductions, organometallic reactionsShould be dry for moisture-sensitive reactions.[8]
Methanol/EthanolPolar proticReductive amination, salt formationCan act as a nucleophile in some cases.[6][9]
Table 2: Example Conditions for Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline
StepReactionKey ReagentsTemperature (°C)Reference
1DecarboxylationCatalyst140-160[7]
2N-Boc Protection(Boc)₂O, BaseRoom Temperature[7]
3SulfonylationMsCl, Base0 to Room Temp[7]
4Azidation (SN2)Sodium Azide70-85[7]
5Reduction & DeprotectionTriphenylphosphine, Conc. HClVaries[7]

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Start (3R)-(-)-3-Aminopyrrolidine Dihydrochloride FreeBase Generate Free Amine in situ Start->FreeBase Base Base (e.g., TEA) Base->FreeBase Substrate Electrophilic Substrate (e.g., R-X) ReactionStep Nucleophilic Attack Substrate->ReactionStep FreeBase->ReactionStep Quench Quench Reaction ReactionStep->Quench Extract Aqueous Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Chromatography/Crystallization) Dry->Purify Product Final Product Purify->Product

Caption: General workflow for a nucleophilic substitution reaction.

G Problem Low Reaction Yield? CheckPurity Check Reagent Purity Problem->CheckPurity Start Here CheckBase Sufficient Base Present? CheckPurity->CheckBase [Purity OK] Sol_Purity Use High Purity Reagents CheckPurity->Sol_Purity [Impure] CheckTemp Optimize Temperature? CheckBase->CheckTemp [Yes] Sol_Base Add >2 eq. of Base CheckBase->Sol_Base [No] CheckSideReactions Evidence of Side Reactions? CheckTemp->CheckSideReactions [Yield Still Low] Sol_Temp Screen Temperatures CheckTemp->Sol_Temp [Not Optimized] Sol_SideReactions Modify Conditions (e.g., concentration, time) CheckSideReactions->Sol_SideReactions [Yes]

Caption: Troubleshooting decision tree for low reaction yield.

References

Common side reactions with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in acylation or alkylation reactions?

The primary side reactions include di-substitution (diacylation or dialkylation) and racemization of the chiral center. Since (3R)-(-)-3-Aminopyrrolidine has two nucleophilic nitrogen atoms (a primary and a secondary amine), the initially formed mono-substituted product can react further. Racemization can occur under harsh reaction conditions, such as high temperatures or the use of strong bases.

Q2: My amide coupling reaction with this compound is giving a low yield. What are the potential causes?

Low yields in amide coupling reactions can be attributed to several factors:

  • Incomplete liberation of the free amine: The starting material is a dihydrochloride salt. It is crucial to use a sufficient amount of a non-nucleophilic base (e.g., DIPEA, Et3N) to neutralize the HCl and generate the free amine for the reaction.

  • Suboptimal coupling reagent: For challenging couplings, standard reagents might be insufficient. Using more robust coupling agents like HATU can improve yields and reduce side reactions.

  • Reaction with the secondary amine: The desired reaction is often at the primary amine. The secondary amine in the pyrrolidine ring can also react, leading to a mixture of products. Protecting the secondary amine prior to coupling can be a solution.

  • Formation of N-acylurea byproduct: When using carbodiimide coupling reagents like EDC or DCC, the activated carboxylic acid can rearrange to form a stable N-acylurea, which is unreactive towards the amine.

Q3: I am observing over-alkylation in my reductive amination reaction. How can this be minimized?

Over-alkylation is a common issue where the secondary amine product is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone. To minimize this:

  • Use a stepwise procedure: Pre-form the imine by stirring the aminopyrrolidine and the carbonyl compound together before adding the reducing agent. This can be monitored by TLC or LC-MS.

  • Control stoichiometry: Using a slight excess of the carbonyl compound can sometimes favor the mono-alkylation product.

  • Choose a suitable reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the iminium ion over the carbonyl group, reducing the likelihood of side reactions.

Q4: How can I monitor the progress of my reaction and identify potential side products?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective for monitoring reaction progress. For detailed analysis and identification of impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard. Since 3-aminopyrrolidine and its simple derivatives may lack a UV chromophore, pre-column derivatization with agents like Boc-anhydride or benzoyl chloride can be employed for UV detection.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the desired product and any isolated byproducts.

Troubleshooting Guides

Issue 1: Low Yield of Mono-acylated Product and Formation of Di-acylated Impurity
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the aminopyrrolidine relative to the carboxylic acid and coupling agent.Favors the formation of the mono-acylated product by ensuring the carboxylic acid is the limiting reagent.
High Reactivity of Coupling Agent Use a less reactive coupling agent or perform the reaction at a lower temperature (e.g., 0°C).Slows down the reaction rate, allowing for better control over mono-acylation.
Extended Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prevents the mono-acylated product from reacting further to form the di-acylated byproduct.
Simultaneous Reactivity of Both Amines Consider a protection strategy for the secondary amine (e.g., with a Boc group) before acylation, followed by deprotection.Ensures acylation occurs selectively at the primary amine, eliminating the di-acylated side product.
Issue 2: Low Yield in Reductive Amination and Presence of Alcohol Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Premature Reduction of Carbonyl Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).[2][3]NaBH(OAc)₃ preferentially reduces the iminium ion, minimizing the reduction of the starting aldehyde or ketone to an alcohol.
Insufficient Imine Formation Pre-form the imine by stirring the aminopyrrolidine and carbonyl compound for 1-2 hours before adding the reducing agent. The removal of water using molecular sieves can also drive the equilibrium towards imine formation.Ensures a higher concentration of the iminium intermediate is present for reduction, leading to a better yield of the desired amine.
Incorrect pH Maintain a mildly acidic pH (around 5-6) by adding a catalytic amount of acetic acid.Facilitates imine formation without significantly hydrolyzing it, leading to an optimal reaction rate.
Issue 3: Potential Racemization of the Chiral Center
Potential Cause Troubleshooting Step Expected Outcome
Harsh Reaction Conditions Avoid high temperatures and the use of strong bases. Perform reactions at room temperature or below if possible.Preserves the stereochemical integrity of the (3R) center.
Racemization-prone Coupling Reagents When performing amide coupling, add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) or use coupling reagents known for low racemization, such as HATU or DEPBT.Minimizes the loss of optical purity in the final product.
Post-reaction Analysis Use chiral HPLC to determine the enantiomeric excess (ee) of the final product and confirm that no significant racemization has occurred.Provides quantitative data on the stereochemical purity of the synthesized compound.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol outlines a general method for the acylation of the primary amine of (3R)-(-)-3-Aminopyrrolidine using HATU as the coupling agent.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_workup Work-up & Purification reagents Dissolve Carboxylic Acid, (3R)-3-Aminopyrrolidine·2HCl, and HATU in DMF base Add DIPEA (4 eq.) at 0°C reagents->base stir Stir at room temperature (Monitor by TLC/LC-MS) base->stir quench Quench with water and extract with EtOAc stir->quench wash Wash organic layer (brine, NaHCO₃) quench->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Caption: Workflow for amide coupling with (3R)-3-Aminopyrrolidine Dihydrochloride.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add this compound (1.0 eq) and HATU (1.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (4.0 eq) to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired mono-acylated product.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride.

Workflow Diagram:

G cluster_setup Reaction Setup cluster_workup Work-up & Purification reagents Dissolve Aldehyde/Ketone and (3R)-3-Aminopyrrolidine·2HCl in DCE base Add DIPEA (2.2 eq.) and stir for 1h reagents->base reductant Add NaBH(OAc)₃ (1.5 eq.) base->reductant stir Stir at room temperature (Monitor by TLC/LC-MS) reductant->stir quench Quench with sat. NaHCO₃ stir->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Workflow for reductive amination with (3R)-3-Aminopyrrolidine Dihydrochloride.

Materials:

  • This compound (1.0 eq)

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in DCE.

  • Add the aldehyde or ketone (1.2 eq) followed by DIPEA (2.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via silica gel column chromatography.

Protocol 3: HPLC Analysis of Reaction Mixtures

This protocol is adapted from a method for analyzing 3-aminopyrrolidine hydrochloride and can be used to assess purity and detect side products.[1]

Workflow Diagram:

G cluster_prep Sample Preparation (Pre-column Derivatization) cluster_hplc HPLC Analysis sample Dissolve reaction aliquot in Methanol reagents Add Triethylamine and Boc-anhydride sample->reagents react React at room temp. for 8 hours reagents->react dilute Dilute with mobile phase to 0.4-0.6 mg/mL react->dilute inject Inject 10 µL onto C18 column dilute->inject elute Elute with Water:Methanol (25:75) at 1 mL/min inject->elute detect Detect at 210 nm elute->detect analyze Analyze chromatogram (Area normalization) detect->analyze

Caption: HPLC analysis workflow with pre-column derivatization.

Derivatization Procedure:

  • Take an aliquot of the reaction mixture and evaporate the solvent.

  • Dissolve the residue in methanol.

  • Add triethylamine (to neutralize any acid) and Boc-anhydride.

  • Allow the mixture to react at room temperature for approximately 8 hours to convert all primary and secondary amines to their Boc-derivatives.

  • Evaporate the solvent and re-dissolve the residue in the HPLC mobile phase to a concentration of approximately 0.5 mg/mL.

HPLC Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., Phenomenex Gemini)
Mobile Phase Water : Methanol (25:75, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 25°C
Injection Volume 10 µL

This method allows for the separation and quantification of the Boc-derivatized products and byproducts, enabling accurate assessment of reaction conversion and purity.

References

Improving yield and purity in (3R)-(-)-3-Aminopyrrolidine Dihydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly for the common synthetic route starting from (R)-(-)-N-Boc-3-hydroxypyrrolidine.

Problem 1: Low Yield in the Mesylation of (R)-(-)-N-Boc-3-hydroxypyrrolidine

Question: I am experiencing a low yield during the mesylation of (R)-(-)-N-Boc-3-hydroxypyrrolidine. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the mesylation step can arise from incomplete reaction, side reactions, or degradation of the product. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Insufficient Reagents: Ensure that methanesulfonyl chloride (MsCl) and the base (e.g., triethylamine, Et3N) are used in appropriate stoichiometric ratios, typically a slight excess of both relative to the alcohol.

    • Low Reaction Temperature: While the reaction is often started at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can ensure it goes to completion.

    • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion before workup.

  • Side Reactions:

    • Competitive Reactions: The pyrrolidine nitrogen can compete with the hydroxyl group for mesylation. While the Boc protecting group significantly reduces the nucleophilicity of the nitrogen, this can still be a minor issue. Using a non-nucleophilic base can sometimes mitigate this.

    • Elimination Reactions: Under strongly basic conditions or at elevated temperatures, elimination to form an alkene can occur. It is crucial to maintain the recommended temperature profile.

  • Product Degradation:

    • Aqueous Workup: The mesylate product can be sensitive to hydrolysis. Minimize contact with water during the workup and ensure all solvents are anhydrous.

Workflow for Troubleshooting Low Mesylation Yield:

start Low Yield in Mesylation Step incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_reagents Verify Stoichiometry of MsCl and Base check_temp Review Reaction Temperature Profile check_reagents->check_temp check_time Monitor Reaction to Completion (TLC/LC-MS) check_temp->check_time solution1 Increase Equivalents of MsCl/Base Slightly Allow to Warm to RT Increase Reaction Time check_time->solution1 check_workup Ensure Anhydrous Conditions During Workup solution3 Minimize Water Contact Use Anhydrous Solvents check_workup->solution3 incomplete_reaction->check_reagents Yes side_reactions Side Reactions Observed? incomplete_reaction->side_reactions No product_degradation Product Degradation During Workup? side_reactions->product_degradation No solution2 Use Non-nucleophilic Base Maintain Low Temperature side_reactions->solution2 Yes product_degradation->check_workup Yes end Improved Yield product_degradation->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for low mesylation yield.

Problem 2: Inefficient Azide Displacement and/or Racemization

Question: My azide displacement reaction on the mesylate is slow and I'm concerned about losing chiral purity. How can I optimize this step?

Answer:

The SN2 reaction with sodium azide is a critical step for both yield and maintaining stereochemical integrity.

  • Slow Reaction Rate:

    • Solvent Choice: A polar aprotic solvent like DMF or DMSO is typically required to dissolve the sodium azide and facilitate the SN2 reaction.

    • Temperature: This reaction often requires elevated temperatures (e.g., 60-80°C) to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.

    • Reagent Purity: Ensure the sodium azide is of high purity and anhydrous.

  • Racemization:

    • Reaction Mechanism: The reaction should proceed via a clean SN2 inversion of stereochemistry. If the reaction conditions are too harsh or prolonged, there is a risk of side reactions that can lead to racemization.

    • Temperature Control: Avoid unnecessarily high temperatures or extended reaction times. Monitor the reaction by TLC and stop it once the starting material is consumed.

Workflow for Optimizing Azide Displacement:

start Inefficient Azide Displacement slow_reaction Slow Reaction? start->slow_reaction check_solvent Verify Use of Polar Aprotic Solvent (DMF/DMSO) check_temp Optimize Reaction Temperature check_solvent->check_temp check_time Monitor Reaction to Completion check_temp->check_time solution1 Ensure Anhydrous Conditions Increase Temperature Incrementally Use Fresh, High-Purity Sodium Azide check_time->solution1 check_racemization Assess Chiral Purity of Product solution2 Avoid Excessive Heating Minimize Reaction Time check_racemization->solution2 slow_reaction->check_solvent Yes racemization_issue Racemization Detected? slow_reaction->racemization_issue No racemization_issue->check_racemization Yes end Efficient and Stereospecific Reaction racemization_issue->end No solution1->end solution2->end

Caption: Workflow for optimizing the azide displacement step.

Problem 3: Incomplete Azide Reduction or Catalyst Poisoning

Question: The reduction of the azide to the primary amine is not going to completion. What could be the issue?

Answer:

Incomplete reduction can be due to several factors, primarily related to the catalyst and reaction conditions.

  • Catalyst Inactivity:

    • Catalyst Choice: Palladium on carbon (Pd/C) is a common catalyst for this transformation. Ensure you are using a high-quality catalyst.

    • Catalyst Loading: Use an appropriate catalyst loading, typically 5-10 mol%.

    • Catalyst Poisoning: Trace impurities from previous steps can poison the catalyst. Ensure the azide intermediate is sufficiently pure.

  • Reaction Conditions:

    • Hydrogen Pressure: The reaction is typically carried out under a hydrogen atmosphere (from a balloon or in a pressure vessel). Ensure adequate hydrogen pressure is maintained throughout the reaction.

    • Solvent: Solvents like methanol or ethanol are commonly used. Ensure the solvent is of appropriate quality.

    • Reaction Time: These reductions can sometimes be sluggish. Monitor the reaction by TLC or LC-MS to determine the necessary reaction time.

Problem 4: Low Yield or Incomplete Boc Deprotection

Question: I am having trouble with the final Boc deprotection step to get the dihydrochloride salt. My yields are low.

Answer:

The acidic removal of the Boc group is generally efficient, but issues can arise.

  • Incomplete Deprotection:

    • Acid Strength/Concentration: A strong acid is required. Commonly, a solution of HCl in an organic solvent like dioxane or methanol is used. Ensure the concentration of the acid is sufficient (e.g., 4M HCl in dioxane).

    • Reaction Time and Temperature: The reaction is typically run at room temperature. If it is slow, gentle warming might be necessary, but this should be done cautiously to avoid side reactions.

  • Product Isolation Issues:

    • Precipitation: The dihydrochloride salt should precipitate from the reaction mixture or upon addition of a less polar solvent like diethyl ether. If the product is not precipitating, it may be necessary to concentrate the reaction mixture further.

    • Hygroscopic Nature: The final product is hygroscopic. Ensure it is handled and dried under anhydrous conditions to obtain an accurate yield and prevent it from becoming sticky.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Boc protecting group in this synthesis?

A1: The tert-butyloxycarbonyl (Boc) group is used to protect the nitrogen atom of the pyrrolidine ring. This prevents the nitrogen from reacting in subsequent steps, such as mesylation, where it could compete with the hydroxyl group. The Boc group is stable under many reaction conditions but can be easily removed at the end of the synthesis with a strong acid.

Q2: How can I confirm the chiral purity of my final product?

A2: The chiral purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).[1] This often requires derivatization of the amine with a suitable chromophoric agent to allow for UV detection and separation on a chiral stationary phase.

Q3: What are some common impurities I should look out for?

A3: Potential impurities can include the opposite enantiomer ((3S)-(+)-3-Aminopyrrolidine), starting materials or intermediates from incomplete reactions, and byproducts from side reactions such as elimination.

Q4: Can I use a different reducing agent for the azide reduction?

A4: While catalytic hydrogenation with Pd/C is common, other methods for azide reduction exist, such as using triphenylphosphine followed by hydrolysis (the Staudinger reaction) or other reducing agents like NaBH4 in the presence of a catalyst.[2] The choice of method may depend on the scale of the reaction and the compatibility with other functional groups.

Q5: My final product is a sticky solid. How can I obtain a crystalline powder?

A5: The dihydrochloride salt of 3-aminopyrrolidine is known to be hygroscopic.[3] If you obtain a sticky solid, it is likely due to moisture absorption. Try dissolving the product in a minimal amount of a polar solvent like methanol and then precipitating it by adding a non-polar solvent like diethyl ether or MTBE. Drying the filtered solid under high vacuum is crucial.

Data Summary

Table 1: Comparison of Reaction Conditions for Key Synthetic Steps

StepReagentsSolventTemperatureTypical Yield
Mesylation (R)-(-)-N-Boc-3-hydroxypyrrolidine, MsCl, Et3NDichloromethane (DCM)0°C to RT>90%
Azide Displacement Mesylate intermediate, Sodium Azide (NaN3)DMF or DMSO60-80°C80-95%
Azide Reduction Azide intermediate, H2, Pd/CMethanol or EthanolRoom Temperature>95%
Boc Deprotection N-Boc-3-aminopyrrolidine, 4M HCl in DioxaneDioxaneRoom Temperature>95%

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine
  • Dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) to the reaction mixture, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylated product, which is often used in the next step without further purification.

Protocol 2: Synthesis of (S)-1-Boc-3-azidopyrrolidine
  • Dissolve the crude (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to 60-80°C and stir until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 3: Synthesis of (R)-1-Boc-3-aminopyrrolidine
  • Dissolve (S)-1-Boc-3-azidopyrrolidine (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitor the reaction by TLC until the azide starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 4: Synthesis of this compound
  • Dissolve the crude (R)-1-Boc-3-aminopyrrolidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, the dihydrochloride salt may precipitate. If not, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield this compound as a white to off-white solid.

General Synthetic Workflow:

start (R)-(-)-N-Boc-3-hydroxypyrrolidine mesylate (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine start->mesylate Mesylation (MsCl, Et3N) azide (S)-1-Boc-3-azidopyrrolidine mesylate->azide Azide Displacement (NaN3, DMF) amine (R)-1-Boc-3-aminopyrrolidine azide->amine Azide Reduction (H2, Pd/C) final_product This compound amine->final_product Boc Deprotection (HCl in Dioxane)

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and economically viable route starts from L-aspartic acid. This multi-step synthesis involves the formation of an N-protected aspartic anhydride, followed by reaction with a chiral auxiliary, reduction, cyclization, and subsequent deprotection steps to yield the target molecule with the desired stereochemistry.

Q2: What are the critical parameters to control during the synthesis?

Throughout the synthesis, strict control of reaction temperature, stoichiometry of reagents, and moisture content is crucial. Particularly, the stereochemical integrity must be maintained at each chiral center transformation. Monitoring reaction progress using appropriate analytical techniques like HPLC, TLC, and NMR is highly recommended to ensure the desired outcome.

Q3: Are there any significant safety precautions to consider?

Yes, several reagents used in this synthesis are hazardous. For instance, thionyl chloride is corrosive and toxic, while sodium azide is highly toxic and potentially explosive. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Step 1: Decarboxylation of trans-4-hydroxy-L-proline

Problem: Low yield of (R)-3-hydroxypyrrolidine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction temperature is maintained according to the protocol (typically high, e.g., 120-180°C). Monitor the reaction progress by TLC or ¹H NMR to confirm the disappearance of the starting material. Prolonging the reaction time may be necessary.

  • Possible Cause 2: Side reactions due to excessive heat.

    • Solution: While high temperatures are required, excessive or uncontrolled heating can lead to decomposition. Use a high-boiling point solvent to maintain a stable and controlled reaction temperature.

ParameterRecommendedProblematic
Reaction Temperature140-160°C>180°C or <120°C
Reaction Time4-6 hours<4 hours
Yield>85%<70%

Problem: Presence of impurities in the crude product.

  • Possible Cause: Unreacted starting material or thermal decomposition products.

    • Solution: Purify the crude product by vacuum distillation or column chromatography. Ensure the distillation is performed at a reduced pressure to avoid decomposition of the product.

Step 2: N-Boc Protection of (R)-3-hydroxypyrrolidine

Problem: Incomplete reaction or low yield of N-Boc-(R)-3-hydroxypyrrolidine.

  • Possible Cause 1: Insufficient Boc-anhydride or base.

    • Solution: Use a slight excess of Boc-anhydride (1.1-1.2 equivalents). Ensure an adequate amount of a suitable base (e.g., triethylamine or sodium bicarbonate) is used to neutralize the acid formed during the reaction.

  • Possible Cause 2: Inadequate reaction time or temperature.

    • Solution: The reaction is typically carried out at room temperature. Stir the reaction mixture for a sufficient time (12-24 hours) to ensure completion. Monitor by TLC.

ParameterRecommendedProblematic
Boc-Anhydride (eq.)1.1 - 1.21.0 or less
Base (eq.)1.2 - 1.5<1.2
Reaction Time12-24 hours<12 hours
Yield>95%<85%
Step 3: Sulfonylation of N-Boc-(R)-3-hydroxypyrrolidine

Problem: Low yield of the sulfonylated product.

  • Possible Cause 1: Presence of moisture.

    • Solution: This reaction is highly sensitive to moisture. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 2: Incomplete reaction.

    • Solution: Ensure the reaction is carried out at a low temperature (typically 0°C to room temperature) to prevent side reactions. Monitor the reaction by TLC until the starting material is consumed.

Problem: Formation of elimination byproducts.

  • Possible Cause: Use of a strong, non-hindered base.

    • Solution: Use a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to minimize elimination side reactions.

Step 4: Azide Substitution (SN2 Reaction)

Problem: Low yield of (S)-1-Boc-3-azidopyrrolidine.

  • Possible Cause 1: Incomplete reaction.

    • Solution: The SN2 reaction can be slow. Ensure a sufficient reaction time and temperature (e.g., 50-100°C in DMF). Use a sufficient excess of sodium azide (1.5-3 equivalents).

  • Possible Cause 2: Premature deprotection of the Boc group.

    • Solution: Commercial DMF can contain acidic impurities or hydrolyze to form formic acid, which can lead to Boc deprotection. Use freshly distilled, anhydrous DMF and conduct the reaction under an inert atmosphere.

ParameterRecommendedProblematic
Sodium Azide (eq.)1.5 - 3.0<1.5
Reaction Temperature50-100°C<50°C
SolventAnhydrous DMFWet DMF
Yield>90%<80%
Step 5: Reduction of Azide and Deprotection

Problem: Incomplete reduction of the azide group.

  • Possible Cause: Inactive catalyst or insufficient reducing agent.

    • Solution: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active. If using a chemical reducing agent like triphenylphosphine, ensure sufficient equivalents are used. The Staudinger reaction (PPh₃ followed by H₂O) is a common method.

Problem: Incomplete deprotection of the Boc group.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Use a strong acid such as concentrated hydrochloric acid or trifluoroacetic acid (TFA). Ensure enough acid is used to fully protonate the amines and cleave the Boc group.

Problem: Formation of side products during deprotection.

  • Possible Cause: Acid-catalyzed side reactions.

    • Solution: Carry out the deprotection at a controlled temperature (e.g., 0°C to room temperature) to minimize side reactions. If using TFA, consider adding a scavenger like triethylsilane to trap the tert-butyl cation and prevent side reactions.

Experimental Protocols

Protocol 1: Monitoring N-Boc Deprotection by ¹H NMR

  • Withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quench the acid with a small amount of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a small volume of deuterated chloroform (CDCl₃).

  • Dry the organic layer with anhydrous sodium sulfate.

  • Acquire a ¹H NMR spectrum.

  • Analysis: The disappearance of the characteristic singlet peak of the Boc group protons at approximately 1.4 ppm indicates the progress of the deprotection.

Protocol 2: Purification of this compound

  • After the final deprotection and salt formation step, concentrate the reaction mixture under reduced pressure.

  • Add a suitable anti-solvent, such as isopropanol or ethanol, to induce crystallization.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold anti-solvent.

  • Dry the product under high vacuum to obtain the purified this compound.

  • Analysis: Check the purity of the final product by HPLC and its identity by ¹H NMR and Mass Spectrometry.

Visualizations

Synthesis_Workflow Start trans-4-hydroxy-L-proline Decarboxylation Decarboxylation Start->Decarboxylation Hydroxypyrrolidine (R)-3-hydroxypyrrolidine Decarboxylation->Hydroxypyrrolidine N_Boc_Protection N-Boc Protection Hydroxypyrrolidine->N_Boc_Protection N_Boc_Hydroxypyrrolidine N-Boc-(R)-3-hydroxypyrrolidine N_Boc_Protection->N_Boc_Hydroxypyrrolidine Sulfonylation Sulfonylation N_Boc_Hydroxypyrrolidine->Sulfonylation Sulfonylated_Product Sulfonylated Intermediate Sulfonylation->Sulfonylated_Product Azide_Substitution Azide Substitution (SN2) Sulfonylated_Product->Azide_Substitution Azide_Product (S)-1-Boc-3-azidopyrrolidine Azide_Substitution->Azide_Product Reduction_Deprotection Azide Reduction & Boc Deprotection Azide_Product->Reduction_Deprotection Final_Product (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Reduction_Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield_Azide_Step Problem Low Yield in Azide Substitution Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Problem->Check_Reaction_Completion Incomplete Reaction Incomplete Check_Reaction_Completion->Incomplete No Complete Reaction Complete Check_Reaction_Completion->Complete Yes Possible_Causes_Incomplete Possible Causes: - Insufficient reaction time/temp - Insufficient NaN3 Incomplete->Possible_Causes_Incomplete Check_Boc_Deprotection Check for Boc Deprotection (¹H NMR) Complete->Check_Boc_Deprotection Solutions_Incomplete Solutions: - Increase reaction time/temp - Add more NaN3 Possible_Causes_Incomplete->Solutions_Incomplete Deprotection_Observed Boc Deprotection Observed Check_Boc_Deprotection->Deprotection_Observed Yes No_Deprotection No Deprotection Check_Boc_Deprotection->No_Deprotection No Possible_Causes_Deprotection Possible Cause: - Acidic impurities in DMF Deprotection_Observed->Possible_Causes_Deprotection Purification_Issues Consider Purification Issues No_Deprotection->Purification_Issues Solutions_Deprotection Solution: - Use anhydrous, distilled DMF - Run under inert atmosphere Possible_Causes_Deprotection->Solutions_Deprotection

Caption: Troubleshooting logic for low yield in the azide substitution step.

Managing hygroscopic nature of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hygroscopic nature of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound is a chiral intermediate widely used in the synthesis of pharmaceutical compounds, notably as a key building block for the antidiabetic drug Vildagliptin.[1][2] Its dihydrochloride salt form is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can lead to several experimental issues, including:

  • Inaccurate Weighing: Absorption of water increases the mass of the compound, leading to errors in molar calculations and stoichiometry.

  • Clumping and Poor Flowability: The presence of moisture can cause the powder to clump together, making it difficult to handle, transfer, and dissolve.

  • Alteration of Physical Properties: Water absorption can change the compound's physical state, potentially affecting reaction kinetics and outcomes.

  • Potential for Degradation: While the dihydrochloride salt is generally stable, excessive moisture could potentially lead to degradation over time or affect its reactivity in subtle ways.

Q2: How should I store this compound to minimize moisture absorption?

Proper storage is the first line of defense against the challenges posed by this compound's hygroscopic nature. It is recommended to:

  • Use Airtight Containers: Store the compound in a tightly sealed container. The original manufacturer's packaging is often designed for this purpose.

  • Store in a Dry Environment: A desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate) is the ideal storage environment.

  • Consider Inert Gas: For long-term storage or for highly sensitive applications, storing the compound under an inert atmosphere (e.g., nitrogen or argon) can provide an additional layer of protection against moisture.

  • Re-seal Promptly: After opening the container, minimize its exposure to the ambient atmosphere and reseal it tightly as quickly as possible.

Q3: I've noticed the this compound powder has started to clump. What should I do?

Clumping is a clear indication of moisture absorption. Here’s how to address this issue:

  • Drying the Compound: If you suspect significant water uptake, the compound can be dried under vacuum at a slightly elevated temperature. However, it is crucial to ensure the temperature is not high enough to cause degradation. Always consult the manufacturer's data sheet for thermal stability information.

  • Breaking Up Clumps: For minor clumping, you can gently break up the aggregates with a clean, dry spatula before weighing. This should be done quickly to minimize further moisture absorption.

  • Consider Water Content Analysis: If the integrity of your experiment is critical, it is advisable to determine the water content of the clumped material using a method like Karl Fischer titration before use. This will allow you to adjust the amount of compound used to account for the water content.

Troubleshooting Guide

Problem Possible Cause Recommended Solution(s)
Inconsistent reaction yields or impurity profiles. Inaccurate weighing due to moisture absorption by this compound, leading to incorrect stoichiometry.1. Improve Handling Technique: Weigh the compound rapidly in a low-humidity environment. Consider using a glove box with a controlled atmosphere for highly sensitive reactions. 2. Determine Water Content: Perform Karl Fischer titration on the starting material to accurately determine its water content. Adjust the mass of the reagent accordingly. 3. Dry Before Use: Dry the compound under vacuum prior to use, ensuring the temperature does not exceed its decomposition point.
Difficulty in transferring the solid reagent; it sticks to the spatula and weighing paper. The powder has become tacky due to significant moisture absorption.1. Use a Controlled Environment: Handle the compound inside a glove bag or glove box with a dry atmosphere. 2. Quick Dispensing: Minimize the time the container is open to the atmosphere. Have all necessary equipment ready before opening the container.
The compound appears discolored or has a different texture than expected. Potential degradation or physical changes due to excessive and prolonged moisture exposure.1. Check Storage Conditions: Verify that the compound has been stored correctly in a tightly sealed container within a desiccator. 2. Analytical Verification: Analyze a small sample using techniques like NMR or IR spectroscopy to check for signs of degradation. Compare the results with a reference spectrum. 3. Discard if Necessary: If significant degradation is suspected, it is best to discard the material to avoid compromising experimental results.

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound

This protocol outlines the recommended procedure for accurately weighing the hygroscopic compound for a chemical reaction.

Materials:

  • This compound

  • Spatula

  • Weighing paper or weighing boat

  • Analytical balance

  • Reaction vessel

  • Desiccator

  • Glove box or glove bag (recommended for sensitive reactions)

Procedure:

  • Preparation: Place the sealed container of this compound, along with your spatula and weighing vessel, inside a desiccator for at least 30 minutes to ensure all equipment is dry.

  • Environment Control (Ideal): If available, transfer all materials into a glove box with a controlled, dry atmosphere.

  • Environment Control (Standard): If a glove box is not available, work in a fume hood with low humidity. Minimize drafts that could carry moist air.

  • Weighing:

    • Tare the analytical balance with the weighing vessel.

    • Quickly open the container of this compound.

    • Using the dry spatula, rapidly transfer the desired amount of the compound to the weighing vessel.

    • Immediately and tightly reseal the container.

    • Record the mass.

  • Transfer: Promptly transfer the weighed compound to the reaction vessel.

  • Storage: Return the sealed container of the compound to the desiccator for storage.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in this compound. The specific parameters may need to be optimized based on the instrument used.

Materials:

  • This compound sample

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol (or other suitable solvent)

  • Karl Fischer reagent (e.g., CombiTitrant)

  • Airtight syringe for sample introduction

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the solvent to the titration cell and pre-titrating to a dry state.

  • Sample Preparation: Accurately weigh a suitable amount of this compound in a sealed vial.

  • Sample Introduction: Quickly open the vial and transfer the sample to the titration cell. Alternatively, dissolve the sample in a known volume of anhydrous solvent in a sealed vial and inject a known aliquot of the solution into the cell using a syringe.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and determine the endpoint.

  • Calculation: The instrument's software will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Correction: Use the determined water content to correct the mass of the hygroscopic compound needed for your reaction. For example, if the water content is 5%, and you need 1.0 g of the pure compound, you would weigh out 1.0 g / (1 - 0.05) = 1.053 g of the hydrated compound.

Visualizations

experimental_workflow_hygroscopic_compound cluster_storage Storage cluster_handling Handling (Low Humidity Environment) cluster_analysis Quality Control (Optional but Recommended) cluster_reaction Reaction storage Store in Airtight Container in Desiccator weighing Rapid Weighing storage->weighing Minimize Exposure transfer Prompt Transfer to Reaction Vessel weighing->transfer kf_titration Karl Fischer Titration for Water Content weighing->kf_titration If Clumped or Accuracy is Critical reaction Chemical Synthesis (e.g., Vildagliptin Synthesis) transfer->reaction correction Adjust Mass for Water Content kf_titration->correction correction->reaction Use Corrected Mass

Caption: Workflow for handling hygroscopic this compound.

Caption: Troubleshooting logic for experiments with hygroscopic reagents.

References

Technical Support Center: Catalyst Selection for Reactions with (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshoot common issues encountered during chemical reactions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.

Section 1: Amide Coupling Reactions

Amide bond formation is a crucial transformation involving this compound. The selection of an appropriate coupling reagent and catalyst is critical for achieving high yields and purity.

Frequently Asked Questions (FAQs): Amide Coupling

Q1: What are the most common coupling reagents for forming an amide bond with this compound?

A1: A variety of coupling reagents can be used, with the choice often depending on the specific carboxylic acid substrate and desired reaction conditions. Commonly used reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization.[1][2] Uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging couplings.[1][3]

Q2: Why is my amide coupling reaction showing low or no yield?

A2: Low yields in amide coupling reactions can stem from several issues.[1] Incomplete activation of the carboxylic acid is a primary concern; ensure your coupling reagent is active and used in sufficient quantity.[1] The amine may also be deactivated, or side reactions could be occurring.[1] For sterically hindered or electron-deficient substrates, converting the carboxylic acid to a more reactive intermediate like an acyl fluoride may be beneficial.[1]

Q3: What is the role of a base in amide coupling reactions, and which one should I choose?

A3: A non-nucleophilic organic base is crucial for neutralizing the acid generated during the reaction and facilitating the coupling process.[1] Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used bases.[2] The choice of base can impact the reaction rate and the extent of side reactions.

Q4: How can I minimize racemization during the coupling of a chiral carboxylic acid?

A4: Racemization can be a significant issue when coupling chiral carboxylic acids. Using coupling additives such as HOBt or OxymaPure is a common strategy to suppress this side reaction.[1] Running the reaction at lower temperatures can also help maintain the stereochemical integrity of your product.[1]

Troubleshooting Guide: Amide Coupling
Issue Potential Cause Recommended Solution Citation
Low or No Product Yield Incomplete activation of the carboxylic acid.Use a more efficient coupling reagent (e.g., HATU) or increase the stoichiometry of the current one. Consider converting the carboxylic acid to an acyl fluoride for challenging substrates.[1]
Deactivation of the amine.Ensure the amine starting material is pure and free of contaminants. The dihydrochloride salt will require a suitable base to free the amine for reaction.[1]
Steric hindrance.For sterically hindered substrates, consider longer reaction times or elevated temperatures. The use of acyl fluorides can also be effective.[4][5]
Significant Side Reactions Racemization of a chiral center.Add HOBt or OxymaPure to the reaction mixture. Perform the reaction at a lower temperature.[1]
Formation of byproducts from the coupling reagent.Choose a coupling reagent with water-soluble byproducts (e.g., EDC) for easier removal during aqueous workup.[2]
Difficult Product Purification Contamination with urea byproduct from carbodiimide reagents (e.g., DCC).Use a water-soluble carbodiimide like EDC, whose byproduct can be removed with an aqueous wash. Recrystallization from acetonitrile can sometimes remove DCU (dicyclohexylurea).[2][6]
Experimental Protocol: Amide Coupling using EDC/HOBt

This protocol provides a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

  • Reagent Preparation :

    • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

    • In a separate flask, dissolve this compound (1.0-1.2 equivalents) and HOBt (1.1-1.5 equivalents) in the same anhydrous solvent.

    • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 equivalents) to the amine solution to neutralize the hydrochloride salt and facilitate the reaction.[2]

  • Reaction Setup :

    • Cool the amine solution to 0 °C in an ice bath with stirring.

    • Add the carboxylic acid solution to the cooled amine solution.

    • Add EDC·HCl (1.1-1.5 equivalents) portion-wise to the reaction mixture.[2]

  • Reaction Monitoring :

    • Allow the reaction to warm to room temperature and stir for 1-18 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[2]

  • Workup and Purification :

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine to remove excess reagents and byproducts.[2]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[2]

G Amide Coupling Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve Carboxylic Acid (1.0 eq) in anhydrous solvent E Add Carboxylic Acid solution A->E B Dissolve (3R)-3-Aminopyrrolidine Dihydrochloride (1.0-1.2 eq) & HOBt (1.1-1.5 eq) in anhydrous solvent C Add Base (DIPEA/TEA, 2.0-3.0 eq) to amine solution B->C D Cool amine/base/HOBt mixture to 0°C C->D D->E F Add EDC·HCl (1.1-1.5 eq) portion-wise E->F G Stir at RT for 1-18h F->G H Monitor by TLC/LC-MS G->H I Aqueous Workup (Quench, Extract, Wash) H->I J Dry, Concentrate I->J K Purify (Column Chromatography) J->K

Caption: General workflow for EDC/HOBt mediated amide coupling.

Section 2: N-Alkylation Reactions

N-alkylation of (3R)-(-)-3-Aminopyrrolidine can be challenging due to the potential for over-alkylation. Modern catalytic methods offer improved selectivity and efficiency.

Frequently Asked Questions (FAQs): N-Alkylation

Q1: What are the main challenges in the N-alkylation of (3R)-(-)-3-Aminopyrrolidine?

A1: The primary challenge is over-alkylation.[7][8] The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of di-alkylated and even quaternary ammonium salt byproducts.[7][9]

Q2: What are some modern catalytic methods to achieve selective mono-N-alkylation?

A2: The "borrowing hydrogen" (or hydrogen autotransfer) strategy is a highly effective and atom-economical method.[7][10] This approach uses alcohols as alkylating agents with a metal catalyst (commonly based on Ru, Ir, or Mn).[7][11] The catalyst temporarily oxidizes the alcohol to an aldehyde or ketone, which then undergoes reductive amination with the amine in situ.[7] Reductive amination, reacting the amine with a carbonyl compound and a reducing agent, is another reliable method to avoid over-alkylation.[7]

Q3: My borrowing hydrogen reaction is stalling. What could be deactivating the catalyst?

A3: Catalyst deactivation can be caused by several factors. Impurities in the starting materials or solvent can act as catalyst poisons.[7] The formation of tertiary amine byproducts through over-alkylation can sometimes coordinate to the metal center and inhibit its catalytic activity.[7] Thermal degradation of the catalyst at high temperatures is also a possibility.[7]

Q4: Which solvents and bases are typically used for N-alkylation?

A4: For traditional N-alkylation with alkyl halides, polar aprotic solvents like DMF, DMSO, or acetonitrile are common choices.[12] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used to neutralize the acid byproduct.[12][13] For borrowing hydrogen catalysis, solvents like toluene are frequently employed, and bases such as potassium tert-butoxide may be required.[7]

Troubleshooting Guide: N-Alkylation
Issue Potential Cause Recommended Solution Citation
Poor Selectivity / Over-alkylation Secondary amine product is more nucleophilic than the starting primary amine.Use the "Borrowing Hydrogen" strategy with an alcohol as the alkylating agent. Alternatively, perform a reductive amination with an aldehyde/ketone. For traditional alkylation, use a large excess of the starting amine or add the alkylating agent slowly.[7][8]
Low or No Conversion Poor leaving group on the alkylating agent.If using an alkyl halide, ensure the reactivity is sufficient (I > Br > Cl). Consider using an alkyl sulfonate (tosylate, mesylate) for better reactivity.[7]
Steric hindrance.Use less sterically demanding reagents if possible. Higher reaction temperatures may be required.[7]
Catalyst Deactivation (Borrowing Hydrogen) Impurities in reagents or solvent.Ensure all starting materials and solvents are purified and dried.[7]
Inhibition by byproduct.Optimize reaction conditions (e.g., stoichiometry, temperature) to minimize the formation of tertiary amine byproducts.[7]
Experimental Protocol: N-Alkylation via Borrowing Hydrogen

This protocol provides a general procedure for the Ru-catalyzed N-alkylation of this compound with a primary alcohol.

  • Reagent Preparation :

    • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.02 mmol) and a suitable ligand (e.g., Xantphos, 0.04 mmol), if required.[11]

    • Add the base (e.g., potassium tert-butoxide, 1.0 mmol) to the flask.[11]

    • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15 minutes for catalyst pre-formation.[11]

  • Reaction Setup :

    • Add this compound (1.0 mmol) and an additional equivalent of base to neutralize the first HCl salt.

    • Add the primary alcohol (1.0-1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir under reflux.[11]

  • Reaction Monitoring :

    • Monitor the reaction progress by TLC or GC-MS over 16-24 hours.[7][11]

  • Workup and Purification :

    • After cooling to room temperature, quench the reaction by slowly adding water.[11]

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).[11]

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]

    • Purify the crude product by silica gel column chromatography.[11]

G Troubleshooting N-Alkylation Start N-Alkylation Issues Q1 Low Selectivity? (Over-alkylation) Start->Q1 Q2 Low Conversion? Q1->Q2 No Sol1 Use Borrowing Hydrogen or Reductive Amination. Control Stoichiometry. Q1->Sol1 Yes Q3 Catalyst Stalls? Q2->Q3 No Sol2 Check Leaving Group (I > Br > Cl). Increase Temperature. Use less hindered reagents. Q2->Sol2 Yes Sol3 Purify Reagents/Solvent. Optimize Conditions to Minimize Byproducts. Q3->Sol3 Yes End Successful Alkylation Q3->End No Sol1->End Sol2->End Sol3->End

Caption: Decision tree for troubleshooting N-alkylation reactions.

Section 3: Asymmetric Catalysis / Organocatalysis

(3R)-(-)-3-Aminopyrrolidine and its derivatives can themselves be used as chiral building blocks or modified to act as organocatalysts in asymmetric reactions, such as aldol and Michael additions. The principles often follow those of proline-catalyzed reactions.

Frequently Asked Questions (FAQs): Asymmetric Catalysis

Q1: Can (3R)-(-)-3-Aminopyrrolidine be used as an organocatalyst?

A1: Yes, aminopyrrolidine scaffolds are key components in many organocatalysts. Often, the primary or secondary amine is derivatized to create a more complex catalyst structure that can effectively control the stereochemical outcome of a reaction. These catalysts are particularly effective in enamine-based catalysis, similar to proline.[14]

Q2: What types of reactions are commonly catalyzed by proline or aminopyrrolidine-derived organocatalysts?

A2: These catalysts are well-known for promoting asymmetric aldol reactions, Michael additions, and Mannich reactions.[14][15] They operate through the formation of a chiral enamine intermediate with a carbonyl compound (ketone or aldehyde), which then reacts with an electrophile.[16]

Q3: What solvents are best for proline-catalyzed aldol reactions?

A3: Traditionally, dipolar aprotic solvents like DMSO, DMF, and acetonitrile have been used.[14] However, recent studies have shown that mixtures of water and methanol can be highly effective and environmentally friendly media for these reactions.[14][15]

Q4: My asymmetric aldol reaction has low enantioselectivity (ee). What should I check?

A4: The catalyst structure is paramount. Ensure the catalyst is pure and has the correct stereochemistry. The reaction solvent plays a crucial role; switching to a different solvent system can dramatically impact enantioselectivity.[14] Temperature is also a key parameter, with lower temperatures often leading to higher ee. Additives can also influence the stereochemical outcome.

Troubleshooting Guide: Asymmetric Aldol Reaction
Issue Potential Cause Recommended Solution Citation
Low Yield Poor catalyst solubility or activity.Change the solvent to one where the catalyst is more soluble (e.g., DMSO or a MeOH/water mixture for proline-type catalysts). Ensure the catalyst is not degraded.[14][15]
Unfavorable reaction equilibrium.Increase the concentration of one of the reactants (often the ketone). Remove water if it is detrimental to the specific catalyst system.[17]
Low Enantioselectivity (ee) Inappropriate solvent.Screen different solvents. Protic solvents can sometimes give poor stereocontrol, but MeOH/water mixtures have proven effective in some cases.[14][15]
Reaction temperature is too high.Lower the reaction temperature (e.g., from room temperature to 0 °C or -10 °C).[17]
Incorrect catalyst structure or purity.Verify the structure and enantiomeric purity of your aminopyrrolidine-derived catalyst.
Reaction is too slow Low temperature.While lower temperatures often improve selectivity, they also slow down the reaction. A balance must be found, or catalyst loading can be increased.[17]
Low catalyst loading.Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%).[16]
Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol provides a general procedure for an asymmetric aldol reaction, which can be adapted for aminopyrrolidine-derived catalysts.

  • Reaction Setup :

    • To a stirred solution of the organocatalyst (e.g., (S)-proline, 10-30 mol%) in the chosen solvent (e.g., a 2:1 v/v mixture of Methanol/Water or DMSO), add the aldehyde (1.0 equivalent).[14][16][17]

    • Add the ketone (e.g., cyclohexanone or acetone, 2-5 equivalents).[17]

    • Stir the solution at the desired temperature (e.g., -10 °C to 25 °C).[17]

  • Reaction Monitoring :

    • Keep the solution stirring for the required time (typically 24-72 hours).[17]

    • Monitor the reaction progress by TLC or ¹H NMR of the crude mixture.[14]

  • Workup and Purification :

    • Quench the reaction with a saturated ammonium chloride solution.[17]

    • Extract the product with an organic solvent such as ethyl acetate.[17]

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.[17]

    • After evaporating the solvent, purify the residue by column chromatography on silica gel.

  • Stereochemical Analysis :

    • Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.[14]

G Key: Blue Arrow: Influences Yield Red Arrow (Bold): Critically Influences Enantioselectivity Green Arrow: Influences Rate (Dashed=Inverse Relationship) cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes Catalyst Chiral Catalyst ((3R)-Aminopyrrolidine derivative) Yield Yield Catalyst->Yield EE Enantioselectivity (ee) Catalyst->EE Rate Reaction Rate Catalyst->Rate Solvent Solvent (e.g., DMSO, MeOH/H2O) Solvent->Yield Solvent->EE Solvent->Rate Temp Temperature Temp->Yield Temp->EE Temp->Rate Substrates Aldehyde + Ketone Substrates->Yield Substrates->Rate

Caption: Factors influencing outcomes in asymmetric aldol reactions.

References

Protecting group strategies for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding protecting group strategies for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use protecting groups with (3R)-3-aminopyrrolidine?

(3R)-3-aminopyrrolidine contains two nucleophilic nitrogen atoms: a primary amine at the 3-position and a secondary amine within the pyrrolidine ring. During synthesis, these amines can react with electrophilic reagents, leading to a mixture of products, polymerization, or other unwanted side reactions.[1] Protecting groups are used to temporarily block one or both of these amines, allowing for selective reactions to occur at other sites in the molecule.[2][3] This ensures chemoselectivity and is crucial for multi-step syntheses.[4]

Q2: What are the initial challenges when starting with the dihydrochloride salt?

(3R)-(-)-3-Aminopyrrolidine is often supplied as a dihydrochloride salt for stability and ease of handling. In this form, both nitrogen atoms are protonated as ammonium chlorides, rendering them non-nucleophilic. Before any protection reaction can occur, the free base form of the diamine must be generated by neutralization with a suitable base. A common procedure involves using at least two equivalents of a base like sodium hydroxide (NaOH), triethylamine (TEA), or potassium carbonate (K2CO3) to neutralize the two HCl molecules.

Q3: How can I achieve selective protection of one amine over the other?

Selective protection relies on the different reactivity of the two amino groups. The endocyclic secondary amine is generally more nucleophilic and less sterically hindered than the exocyclic primary amine. This difference can be exploited to achieve selective protection at the N1 (ring) position.

  • N1-Selective Protection: By using approximately one equivalent of the protecting agent (e.g., Boc-anhydride) under controlled conditions (e.g., low temperature), the more reactive secondary amine can be selectively protected.[5][6]

  • N3-Selective Protection: Achieving direct selective protection of the primary amine is more challenging. A common strategy is to first protect the N1 position, perform the desired reaction on the free N3 amine, and then either retain or remove the N1 protecting group.

Q4: What are "orthogonal" protecting groups and why are they useful for this molecule?

Orthogonal protecting groups are distinct groups that can be removed under different, specific conditions without affecting the other.[4][7] For example, you could protect the N1 amine with a Boc group (acid-labile) and the N3 amine with a Cbz (or Z) group (removable by hydrogenolysis).[4][8] This strategy allows for the selective deprotection and subsequent modification of one amine while the other remains protected, which is invaluable for complex synthetic routes.[9][10]

Q5: Which protecting groups are most commonly used for amines?

The most common amine protecting groups are carbamates, such as:

  • tert-Butoxycarbonyl (Boc): Introduced using Di-tert-butyl dicarbonate (Boc₂O). It is stable under a wide range of conditions but is easily removed with strong acids like trifluoroacetic acid (TFA).[11][12]

  • Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate. It is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[8][13]

  • 9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. A key feature is its lability to basic conditions (e.g., piperidine), while being stable to acid.[13][14]

Protecting Group Strategy Summary

The choice of protecting group is critical and depends on the overall synthetic plan. The following table summarizes common options.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc₂O)Strong acid (TFA, HCl)[8][11]Cbz, Fmoc, Alloc
BenzyloxycarbonylCbz, ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (H₂/Pd-C)[13]Boc, Fmoc, Alloc
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)[14]Boc, Cbz, Alloc
AllyloxycarbonylAllocAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄)[13]Boc, Cbz, Fmoc

Troubleshooting Guide

Problem: Low or no yield during N1-Boc protection.

  • Possible Cause 1: Incomplete neutralization of the dihydrochloride salt.

    • Solution: Ensure at least two equivalents of base (e.g., TEA) are used to generate the free diamine before adding the Boc₂O. Monitor the pH to confirm it is basic.

  • Possible Cause 2: Insufficient Boc₂O or base for the protection step.

    • Solution: The reaction of an amine with Boc₂O requires a base to neutralize the protonated intermediate.[12] For N1-mono-protection of the free base, use 1.0-1.2 equivalents of Boc₂O and at least one equivalent of a base like TEA.

  • Possible Cause 3: Poorly nucleophilic amine.

    • Solution: While the pyrrolidine nitrogen is quite nucleophilic, zwitterion formation in certain solvents can reduce reactivity.[15] Ensure a suitable solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile is used.[11]

Problem: A mixture of mono- and di-protected products is formed.

  • Possible Cause 1: Excess Boc₂O.

    • Solution: Reduce the amount of Boc₂O to approximately 1.0 equivalent relative to the aminopyrrolidine. Add the Boc₂O solution slowly (dropwise) to the reaction mixture to maintain a low concentration and favor reaction at the more nucleophilic N1 site.

  • Possible Cause 2: Reaction temperature is too high.

    • Solution: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide enough energy to overcome the activation barrier for protecting the less reactive primary amine, leading to di-protection.

Problem: Boc deprotection is incomplete.

  • Possible Cause 1: Insufficient acid or reaction time.

    • Solution: Standard deprotection uses excess TFA in a solvent like DCM.[12] Ensure a sufficient volume of TFA is used (e.g., 20-50% v/v). If the reaction is slow, increase the reaction time and monitor progress by TLC or LC-MS.[16]

  • Possible Cause 2: Steric hindrance.

    • Solution: While not typically a major issue for a simple Boc group, if the molecule is highly functionalized, steric hindrance could slow the reaction.[16] In such cases, a slight increase in temperature or longer reaction time may be necessary.

Problem: Unexpected side products form during TFA-mediated deprotection.

  • Possible Cause: Alkylation by the tert-butyl cation.

    • Explanation: The deprotection mechanism generates a reactive tert-butyl carbocation intermediate.[8][16] This electrophile can be "trapped" by other nucleophilic functional groups in your molecule (e.g., indoles, thiols), leading to undesired t-butylation.[16]

    • Solution: Add a "scavenger" to the reaction mixture. Scavengers are more reactive nucleophiles that trap the t-butyl cation.[16] A common choice is triisopropylsilane (TIS), often used in a cocktail like TFA/DCM/TIS.[16]

Key Experimental Protocols

Protocol 1: Free-Basing of this compound
  • Dissolve this compound (1.0 eq) in water or methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium hydroxide (2.1 eq) in water.

  • Stir the mixture for 30 minutes at 0 °C.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or a mixture of isopropanol/chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Note: The resulting free base is often an oil and should be used immediately in the next step without extensive purification.

Protocol 2: Selective N1-Boc Protection
  • Dissolve the freshly prepared (3R)-(-)-3-aminopyrrolidine free base (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in DCM.

  • Add the Boc₂O solution dropwise to the stirred amine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography to obtain tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate.[5]

Protocol 3: Standard N-Boc Deprotection
  • Dissolve the N-Boc protected pyrrolidine (1.0 eq) in dichloromethane (DCM, approx. 0.1-0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq, often used as a 25-50% solution in DCM).[11]

  • If the substrate contains other acid-sensitive or nucleophilic groups, add a scavenger like triisopropylsilane (TIS, 1.1 eq).[16]

  • Stir the solution at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[16]

  • The product is obtained as the TFA salt and can be used directly or neutralized as needed.

Visualized Workflows

G cluster_start Starting Material cluster_process Protection Workflow cluster_end Product Start (3R)-3-Aminopyrrolidine Dihydrochloride FreeBase 1. Generate Free Base (e.g., NaOH or TEA) Start->FreeBase Decision Selective mono-protection or di-protection needed? FreeBase->Decision MonoProtect 2a. Mono-Protection (1 eq. Boc₂O, 0°C) Decision->MonoProtect Selective DiProtect 2b. Di-Protection (>2 eq. Boc₂O, RT) Decision->DiProtect Non-selective Purify 3. Work-up and Purification MonoProtect->Purify DiProtect->Purify Product Protected Product Purify->Product

Caption: General experimental workflow for the protection of (3R)-3-Aminopyrrolidine Dihydrochloride.

OrthogonalProtection Molecule Di-Protected Pyrrolidine (e.g., N1-Boc, N3-Cbz) Reagent1 Acid (TFA) Molecule->Reagent1 Removes Boc Reagent2 Hydrogenolysis (H₂/Pd-C) Molecule->Reagent2 Removes Cbz Product1 N3-Cbz Protected Reagent1->Product1 Product2 N1-Boc Protected Reagent2->Product2

Caption: Diagram illustrating an orthogonal protection strategy for (3R)-3-aminopyrrolidine.

References

Validation & Comparative

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Comparative Guide to its Efficacy in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of an appropriate chiral amine catalyst or auxiliary is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the diverse array of chiral amines available, (3R)-(-)-3-Aminopyrrolidine Dihydrochloride and its derivatives have emerged as versatile building blocks and catalysts. This guide provides an objective comparison of the efficacy of (3R)-(-)-3-Aminopyrrolidine-derived catalysts with other prominent chiral amines in key asymmetric transformations, supported by experimental data.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of various chiral amine organocatalysts, including those derived from 3-aminopyrrolidine, is often benchmarked in this transformation. Below is a comparison of a (3R)-3-aminopyrrolidine-derived catalyst with other well-established chiral amines in the aldol reaction between acetone and 4-nitrobenzaldehyde.

Catalyst/Amine DerivativeReaction Time (h)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(3R)-N-Boc-3-aminopyrrolidine 249595:5 (anti/syn)98 (anti)
L-Proline486895:5 (anti/syn)96 (anti)
(S)-Diphenylprolinol TMS Ether29993:7 (anti/syn)>99 (anti)
Cinchonidine-derived Thiourea129291:9 (anti/syn)95 (anti)

Data presented is a synthesis of representative results from the literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions.

The data indicates that the (3R)-N-Boc-3-aminopyrrolidine catalyst demonstrates excellent performance, affording a high yield and enantioselectivity, comparable to the highly effective diphenylprolinol TMS ether, and outperforming the foundational catalyst, L-proline, under the compared conditions.

Performance in Asymmetric Michael Additions

The Michael addition is another fundamental reaction for the enantioselective formation of carbon-carbon bonds. The efficacy of chiral amines in catalyzing the conjugate addition of aldehydes or ketones to nitroalkenes is a common benchmark. A comparative overview of various chiral amine catalysts in the Michael addition of propanal to nitrostyrene is presented below.

CatalystCatalyst TypeTime (h)Yield (%)syn:anti Ratioee (%)
L-ProlineSecondary Amine (Amino Acid)2410-22
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleSecondary Amine (Proline Derivative)2420-75
(S)-DiphenylprolinolSecondary Amine (Prolinol Derivative)2429-95
(S)-Diphenylprolinol TMS EtherSecondary Amine (Prolinol Silyl Ether)18294:699

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these catalytic systems.

General Experimental Protocol for Asymmetric Aldol Reaction

A representative protocol for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a chiral amine is as follows:

  • To a solution of the aldehyde (0.5 mmol) in the appropriate solvent (e.g., DMSO, 1.0 mL) is added the ketone (1.5 mmol).

  • The chiral amine catalyst (e.g., (3R)-N-Boc-3-aminopyrrolidine, 20 mol%) is then added to the mixture.

  • The reaction is stirred at a specified temperature (e.g., room temperature or -20 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.

  • The enantiomeric excess and diastereomeric ratio are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

General Experimental Protocol for Asymmetric Michael Addition

The following is a representative protocol for an asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine:

  • In a vial, the chiral amine catalyst (e.g., (S)-Diphenylprolinol TMS Ether, 20 mol%) is dissolved in a suitable solvent (e.g., CH2Cl2, 0.5 mL).

  • The aldehyde (0.2 mmol) is added, and the mixture is stirred for 5-10 minutes.

  • The nitroalkene (0.1 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., 0 °C or room temperature).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the Michael adduct.

  • The yield, diastereomeric ratio, and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis.[1]

Mechanistic Insights and Visualizations

The catalytic cycle of chiral amine-catalyzed reactions typically proceeds through the formation of key intermediates such as enamines or iminium ions. The stereochemical outcome is dictated by the steric and electronic properties of the catalyst, which directs the approach of the reacting partner.

Enamine_Catalysis_Workflow cluster_workflow Experimental Workflow Start Start Reactants Ketone/Aldehyde + Chiral Amine Catalyst Start->Reactants Enamine_Formation Enamine Formation Reactants->Enamine_Formation Reversible Nucleophilic_Attack Nucleophilic Attack on Electrophile Enamine_Formation->Nucleophilic_Attack Hydrolysis Hydrolysis Nucleophilic_Attack->Hydrolysis Product Chiral Product + Regenerated Catalyst Hydrolysis->Product End End Product->End Signaling_Pathway cluster_pathway Catalytic Cycle Catalyst Chiral Amine ((3R)-3-Aminopyrrolidine Derivative) Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Carbonyl Carbonyl Compound (Ketone/Aldehyde) Carbonyl->Enamine Adduct Iminium Ion Adduct Enamine->Adduct + Electrophile Electrophile Electrophile (e.g., Aldehyde, Nitroalkene) Electrophile->Adduct Product Chiral Product Adduct->Product Hydrolysis Regenerated_Catalyst Regenerated Catalyst Adduct->Regenerated_Catalyst Release of Product Regenerated_Catalyst->Catalyst Enters next cycle

References

A Comparative Guide to the Stereochemical Validation of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical synthesis, is a critical quality attribute that directly impacts the efficacy and safety of the final active pharmaceutical ingredient (API). Ensuring the correct stereochemistry and high enantiomeric purity is paramount. This guide provides an objective comparison of the primary analytical techniques used for the stereochemical validation of this compound and its alternatives, supported by experimental data and detailed methodologies.

Introduction to Stereochemical Validation

The validation of stereochemistry for chiral molecules like this compound involves two key aspects: the determination of enantiomeric purity (or enantiomeric excess, ee) and the confirmation of the absolute configuration. Several analytical techniques are employed for these purposes, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase (CSP), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and polarimetry. For unambiguous determination of the absolute configuration, X-ray crystallography stands as the gold standard.

This guide will delve into the practical application of these techniques, offering a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs, from routine quality control to in-depth structural elucidation.

Comparative Analysis of Analytical Techniques

The choice of analytical method for the stereochemical validation of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and the availability of instrumentation. The following table provides a summary of the key performance characteristics of the most common techniques.

FeatureChiral HPLC (Direct)Chiral HPLC (Indirect/Derivatization)Chiral NMR (with CSA)Polarimetry
Primary Use Enantiomeric Purity (ee)Enantiomeric Purity (ee)Enantiomeric Purity (ee)Enantiomeric Purity (Optical Purity)
Resolution Baseline separation achievable (Rs > 1.5)High resolution achievable (Rs > 2.0)Variable, depends on CSA and analyteNot applicable
Sensitivity (LOD/LOQ) High (ng level)[1]Very High (fmol level with fluorescent tags)[2]Moderate (µg to mg level)Low (mg/mL level)
Analysis Time 15-30 min per sample30-60 min per sample (including derivatization)5-15 min per sample< 5 min per sample
Method Development Can be time-consuming (column & mobile phase screening)Requires optimization of derivatization reactionRelatively rapidStraightforward
Sample Throughput ModerateLowerHighHigh
Solvent Consumption HighHighLow (~0.6 mL per sample)Low
Quantitative Accuracy HighHighGood (±1-2% error)Moderate (can be affected by impurities)
Absolute Configuration NoNoCan be inferred with specific CSAsNo

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate stereochemical validation. The following sections provide methodologies for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and quantifying enantiomeric purity.[3] For this compound, which lacks a strong chromophore, indirect analysis via derivatization is a common approach. However, direct analysis on specific chiral stationary phases is also possible.

Method 1: Direct Analysis on a Macrocyclic Glycopeptide-Based CSP

This method is adapted from protocols for the separation of underivatized amino acids and is a good starting point for the direct analysis of 3-aminopyrrolidine.[4]

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol/Water/Formic Acid. A typical starting condition is a gradient or isocratic mixture to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Method 2: Indirect Analysis via Pre-column Derivatization

This method involves derivatizing the amine with a reagent that introduces a chromophore, allowing for sensitive UV detection and separation on a polysaccharide-based CSP.[1]

  • Derivatization Reagent: 4-Nitrobenzoyl chloride (NBD-Cl) or p-Toluenesulfonyl chloride.

  • Derivatization Procedure:

    • Dissolve the amine sample in a suitable solvent (e.g., acetonitrile).

    • Add an excess of the derivatization reagent and a base (e.g., triethylamine).

    • Heat the mixture (e.g., at 60°C) for a specified time to ensure complete reaction.

    • Quench the reaction and dilute the mixture with the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IE (amylose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 310 nm for NBD derivatives).[1]

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Solvating Agent (CSA)

NMR spectroscopy in the presence of a chiral solvating agent (CSA) can be used to determine enantiomeric purity by inducing chemical shift differences between the enantiomers.[5][6]

  • Chiral Solvating Agent: (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) or its derivatives.[5][7]

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation:

    • In a 5 mm NMR tube, dissolve approximately 5-10 mg of the this compound sample.

    • Add 1-2 equivalents of the chiral solvating agent (e.g., (S)-BINOL).

    • Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

    • Shake the tube for about 30 seconds to ensure mixing and the formation of diastereomeric complexes.

  • Data Acquisition: Acquire a ¹H NMR spectrum at 25 °C.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomeric complexes.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integration₁ - Integration₂)| / (Integration₁ + Integration₂) x 100

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. While it is a rapid technique, it is less specific than chromatographic or spectroscopic methods and is best used for confirming the identity of a known enantiomer and for a general assessment of optical purity.[8]

  • Instrumentation: A polarimeter with a sodium D-line lamp (589 nm).

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve it in a known volume of a suitable solvent (e.g., water) in a volumetric flask to a specific concentration (c, in g/mL).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill the polarimeter cell (of a known path length, l, in decimeters) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α) at a controlled temperature (e.g., 20 °C or 25 °C).

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c * l) The calculated value can be compared to the literature value for the pure enantiomer. For this compound, a reported specific rotation value is approximately -1.8° (c=1 in H₂O).

X-ray Crystallography

For the unequivocal determination of the absolute configuration of this compound, single-crystal X-ray diffraction is the definitive method. This technique provides a three-dimensional structure of the molecule, confirming the spatial arrangement of its atoms.

Visualization of Experimental Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each of the primary analytical techniques.

Chiral_HPLC_Workflow cluster_direct Direct HPLC cluster_indirect Indirect HPLC Sample_Direct Sample in Mobile Phase Inject_Direct Inject on Chiral Column Sample_Direct->Inject_Direct Separate_Direct Separation of Enantiomers Inject_Direct->Separate_Direct Detect_Direct UV Detection Separate_Direct->Detect_Direct Chromatogram_Direct Chromatogram with 2 Peaks Detect_Direct->Chromatogram_Direct Calculate_ee_Direct Calculate ee from Peak Areas Chromatogram_Direct->Calculate_ee_Direct Sample_Indirect Sample Derivatize Derivatize with Chiral Reagent Sample_Indirect->Derivatize Inject_Indirect Inject on Achiral Column Derivatize->Inject_Indirect Separate_Indirect Separation of Diastereomers Inject_Indirect->Separate_Indirect Detect_Indirect UV Detection Separate_Indirect->Detect_Indirect Chromatogram_Indirect Chromatogram with 2 Peaks Detect_Indirect->Chromatogram_Indirect Calculate_ee_Indirect Calculate ee from Peak Areas Chromatogram_Indirect->Calculate_ee_Indirect

Workflow for enantiomeric excess determination by direct and indirect chiral HPLC.

NMR_Polarimetry_Workflow cluster_nmr Chiral NMR cluster_polarimetry Polarimetry Sample_NMR Sample + Chiral Solvating Agent Prepare_NMR Prepare NMR Sample in CDCl3 Sample_NMR->Prepare_NMR Acquire_NMR Acquire 1H NMR Spectrum Prepare_NMR->Acquire_NMR Spectrum_NMR Spectrum with Diastereomeric Signals Acquire_NMR->Spectrum_NMR Calculate_ee_NMR Calculate ee from Signal Integration Spectrum_NMR->Calculate_ee_NMR Sample_Pol Sample in Solvent Prepare_Pol Prepare Solution of Known Concentration Sample_Pol->Prepare_Pol Measure_Pol Measure Observed Rotation Prepare_Pol->Measure_Pol Calculate_SR Calculate Specific Rotation Measure_Pol->Calculate_SR Compare_SR Compare to Literature Value Calculate_SR->Compare_SR

Workflows for enantiomeric purity analysis by chiral NMR and polarimetry.

Conclusion

The stereochemical validation of this compound is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the primary analytical techniques for this purpose. Chiral HPLC, particularly with derivatization, offers high sensitivity and resolution for accurate enantiomeric excess determination. Chiral NMR with a solvating agent provides a rapid and high-throughput method for ee assessment. Polarimetry is a quick and simple technique for confirming the optical rotation of the bulk material. For unambiguous assignment of the absolute configuration, X-ray crystallography remains the definitive method. The choice of technique will depend on the specific analytical needs, ranging from routine quality control to comprehensive structural characterization. By understanding the principles, protocols, and comparative performance of these methods, researchers can confidently select the most appropriate approach for the stereochemical validation of this compound.

References

A Comparative Guide to the Biological Activity of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (3R)-(-)-3-aminopyrrolidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent chirality and structural features allow for specific interactions with various biological targets, leading to the development of potent and selective inhibitors for several disease-related proteins. This guide provides an objective comparison of the biological activities of various derivatives of (3R)-(-)-3-Aminopyrrolidine, supported by experimental data and detailed methodologies.

CCR2 Receptor Antagonists

Derivatives of (3R)-aminopyrrolidine have been extensively explored as antagonists of the C-C chemokine receptor 2 (CCR2). CCR2 and its ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation, and are implicated in various inflammatory diseases and cancer.

Quantitative Data: CCR2b Antagonist Activity

The following table summarizes the in vitro inhibitory activity of selected (R)-3-aminopyrrolidine derivatives against the CCR2b receptor. The data is sourced from a study by Moree et al., which conducted extensive structure-activity relationship (SAR) studies.[1][2]

CompoundCCR2b Binding IC50 (nM)MCP-1-Induced Chemotaxis IC50 (nM)Ca2+ Flux IC50 (nM)
Lead Compound 1 ---
Compound 71 3.20.837.5
RS 504393 89330-

Data for Lead Compound 1 was not explicitly quantified in the provided sources. Data for RS 504393 is included for comparison as a known selective CCR2 antagonist.[3]

Experimental Protocols

a) CCR2b Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the CCR2b receptor.

  • Cell Line: Human monocytic cell line THP-1 or other cells endogenously expressing or transfected with CCR2b.

  • Radioligand: Typically ¹²⁵I-labeled MCP-1.

  • Procedure:

    • Cell membranes expressing the CCR2b receptor are prepared.

    • Membranes are incubated with the radioligand and varying concentrations of the test compound.

    • The reaction is allowed to reach equilibrium.

    • The bound radioligand is separated from the unbound ligand by filtration.

    • The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

b) MCP-1-Induced Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit the migration of cells towards a chemoattractant (MCP-1).[4][5][6][7][8]

  • Apparatus: Boyden chamber or Transwell® inserts (typically with a 5 µm pore size for monocytes).

  • Cell Line: CCR2-expressing cells such as human monocytes or THP-1 cells.

  • Procedure:

    • CCR2-expressing cells are placed in the upper chamber of the Transwell insert.

    • The test compound at various concentrations is added to the upper chamber.

    • A solution containing MCP-1 is placed in the lower chamber to create a chemotactic gradient.

    • The plate is incubated for a sufficient time to allow for cell migration (e.g., 4-24 hours).

    • Non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed and stained (e.g., with Crystal Violet or DAPI).

    • The number of migrated cells is quantified by microscopy or by eluting the stain and measuring absorbance.

    • The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in cell migration.

Signaling Pathway Visualization

CCR2_Signaling_Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor (GPCR) CCL2->CCR2 Binds G_Protein G-Protein (Gi) CCR2->G_Protein Activates PI3K PI3K G_Protein->PI3K Activates AKT Akt PI3K->AKT Activates Cell_Migration Cell Migration & Chemotaxis AKT->Cell_Migration Proliferation Cell Proliferation & Survival AKT->Proliferation Antagonist (3R)-3-Aminopyrrolidine Derivative Antagonist->CCR2 Blocks Abl_PI3K_Pathway BCR_ABL BCR-Abl PI3K_path PI3K BCR_ABL->PI3K_path AKT_path Akt PI3K_path->AKT_path mTOR mTOR AKT_path->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inhibitor (S)-3-Aminopyrrolidine Derivative Inhibitor->BCR_ABL Inhibits Inhibitor->PI3K_path Inhibits Drug_Discovery_Workflow Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Derivatives Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead (Lead Generation) Hit_ID->Lead_Gen Potent Hits Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo efficacy, ADMET) Lead_Opt->Preclinical Optimized Leads Clinical_Candidate Clinical Candidate Selection Preclinical->Clinical_Candidate

References

In Silico Docking of 3-Aminopyrrolidine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of in silico docking studies of (3R)-(-)-3-Aminopyrrolidine derivatives and other related pyrrolidine compounds. It offers a comprehensive overview of their potential as enzyme inhibitors and other therapeutic agents, supported by experimental data and detailed methodologies.

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-aminopyrrolidine derivatives have garnered significant interest due to their potential to interact with a variety of biological targets with high affinity and specificity. In silico molecular docking has emerged as a crucial tool in the rational design and discovery of novel drugs, allowing for the prediction of binding modes and affinities of ligands with their target proteins. This guide summarizes key findings from docking studies on 3-aminopyrrolidine and other pyrrolidine derivatives, providing a comparative perspective on their therapeutic potential.

Performance Comparison of Pyrrolidine Derivatives

The following tables summarize the quantitative data from various in silico docking and in vitro studies, comparing the performance of different pyrrolidine derivatives against several biological targets.

Table 1: Docking Scores and Inhibitory Activity of (S)-3-Aminopyrrolidine Derivatives as Dual Abl and PI3K Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µM)Cytotoxicity (K562 cells) IC50 (µM)
5k Abl-Moderate Inhibition>50
PI3K-Moderate Inhibition
Imatinib (Control)Abl---

Note: Specific docking scores for compound 5k were not provided in the reference, but the study indicated weaker binding with Abl compared to Imatinib based on the docking analysis[1].

Table 2: Docking Scores and Inhibitory Activity of Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors

CompoundTargetDocking Score (kcal/mol)IC50 (µg/mL)
3a α-Amylase-6.436.32
3g α-Amylase-7.226.24
Acarbose (Control)α-Amylase-7.75.50
Metformin (Control)α-Amylase-5.725.31
3f α-Glucosidase-7.327.51
3g α-Glucosidase-8.118.04
Acarbose (Control)α-Glucosidase-9.1-
Metformin (Control)α-Glucosidase-5.5-

Table 3: Docking Scores of Pyrrolidine-2,3-dione Derivatives as Cdk5/p25 Inhibitors

CompoundGoldScoreASP Score
Candidate Inhibitors (4 compounds) > 67.67-
Roscovitine (Reference)67.6726.32

Note: The study identified four novel pyrrolidine-2,3-dione derivatives with GoldScores higher than the reference compound, Roscovitine[2].

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing in silico docking results.

General In Silico Docking Workflow

Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein[3]. The general workflow involves several key steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 2D or 3D structure of the ligand (e.g., a 3-aminopyrrolidine derivative) is generated and optimized to its lowest energy conformation.

  • Docking Simulation: A docking algorithm is used to fit the ligand into the active site of the protein. This process generates multiple possible binding poses.

  • Scoring and Analysis: A scoring function is used to rank the different poses based on their predicted binding affinity. The pose with the best score is considered the most likely binding mode.

Specific Protocols from Cited Studies:
  • (S)-3-Aminopyrrolidine Derivatives as Abl/PI3K Inhibitors: A molecular docking study was performed to understand the binding mode of the synthesized compounds with both Abl and PI3K kinases. While specific software and parameters were not detailed, the study compared the binding of compound 5k to that of the known inhibitor Imatinib[1].

  • Pyrrolidine Derivatives as α-Amylase and α-Glucosidase Inhibitors: Molecular docking studies were conducted to validate the in vitro inhibitory activities. The specific software and detailed parameters for protein and ligand preparation, as well as the docking algorithm and scoring function used, were not explicitly stated in the provided information[4].

  • Pyrrolidine-2,3-dione Derivatives as Cdk5/p25 Inhibitors: The study utilized molecular docking to screen for potential inhibitors. The crystal structure of Cdk5/p25 in complex with Roscovitine (PDB ID: 1UNL) was used. The docking was performed in the ATP-binding site, and the results were evaluated using GoldScore and ASP scores[2].

Visualizing In Silico Drug Discovery

Diagrams illustrating key workflows and concepts provide a clearer understanding of the in silico drug discovery process.

In_Silico_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Target_Selection Target Protein Selection (e.g., from PDB) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design/Selection (e.g., 3-Aminopyrrolidine Derivatives) Ligand_Prep Ligand Structure Preparation Ligand_Design->Ligand_Prep Docking Molecular Docking (Ligand in Active Site) Protein_Prep->Docking Ligand_Prep->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Hit_Identification Hit Identification & Lead Optimization Scoring->Hit_Identification Experimental_Validation Experimental Validation (In Vitro Assays) Hit_Identification->Experimental_Validation

Caption: A generalized workflow for in silico molecular docking studies.

Signaling_Pathway_Inhibition Upstream_Signal Upstream Signal Kinase Kinase (e.g., Abl, PI3K) Upstream_Signal->Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Inhibitor 3-Aminopyrrolidine Derivative Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a 3-aminopyrrolidine derivative.

References

A Researcher's Guide to Enantiomeric Excess Determination for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules. (3R)-(-)-3-Aminopyrrolidine is a valuable chiral building block in medicinal chemistry, and ensuring its enantiopurity after a reaction is paramount for the efficacy and safety of the final active pharmaceutical ingredient.

This guide provides an objective comparison of the primary analytical techniques used to determine the enantiomeric excess of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. We will delve into the experimental protocols for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by comparative data to aid in method selection.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical method for ee determination depends on several factors, including the volatility and thermal stability of the analyte, required sensitivity, sample throughput needs, and the available instrumentation. Chiral chromatography is often considered the gold standard for its high accuracy and resolution.[1] NMR spectroscopy, on the other hand, offers a rapid, non-destructive alternative, particularly useful for reaction monitoring and high-throughput screening.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)1H NMR Spectroscopy with Chiral Auxiliary
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase.Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct, quantifiable signals.
Sample Volatility Not required. Suitable for a wide range of compounds.Required. Analyte must be volatile and thermally stable.Not required.
Derivatization Often required for amines to improve chromatography and detection (e.g., acylation, sulfonylation).Frequently necessary to increase volatility and thermal stability (e.g., acylation, silylation).Required to form diastereomers (using a chiral derivatizing agent) or diastereomeric complexes (using a chiral solvating agent).
Sensitivity High (ng to pg level), detector-dependent (UV, MS).Very High (pg to fg level), detector-dependent (FID, MS).Lower (mg to µg level).
Analysis Time 10 - 30 minutes per sample.5 - 20 minutes per sample.< 15 minutes per sample, including preparation.
Resolution Excellent, highly dependent on CSP and mobile phase.Excellent, highly dependent on chiral column and temperature program.Variable, depends on the chiral auxiliary and analyte interaction.
Instrumentation HPLC system with a chiral column and detector (e.g., UV, CD, MS).GC system with a chiral capillary column and detector (e.g., FID, MS).NMR Spectrometer (≥400 MHz recommended).
Pros Broad applicability, well-established, high accuracy.High resolution and sensitivity, fast analysis.Rapid, non-destructive, simple sample preparation.
Cons Higher cost of chiral columns and solvents, may require derivatization.Limited to volatile/thermally stable compounds, often requires derivatization.Lower sensitivity, potential for signal overlap, requires pure chiral auxiliary.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each technique. Note that for chromatographic methods, derivatization of the amine functional groups is often necessary to achieve good peak shape and resolution.

Protocol 1: Chiral HPLC with Pre-column Derivatization

This indirect method involves derivatizing the enantiomeric amine mixture to form diastereomers, which can then be separated on a standard achiral column. A common derivatizing agent is p-toluenesulfonyl chloride.

  • Derivatization:

    • Dissolve approximately 5 mg of the 3-aminopyrrolidine dihydrochloride sample in 1 mL of 1 M sodium hydroxide solution.

    • Add 1.2 equivalents of p-toluenesulfonyl chloride dissolved in 1 mL of tetrahydrofuran (THF).

    • Stir vigorously at room temperature for 2-4 hours.

    • Extract the aqueous layer with ethyl acetate (3 x 2 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Reconstitute the residue in the HPLC mobile phase.

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: Achiral C18 column (e.g., Phenomenex Gemini C18, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 228 nm.

  • Data Analysis:

    • Inject a derivatized racemic standard to determine the retention times of the two diastereomers.

    • Inject the derivatized sample.

    • Integrate the peak areas for each diastereomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major diastereomer peak and Area₂ is the area of the minor peak).

Protocol 2: Chiral GC with Derivatization

This method is suitable for volatile and thermally stable derivatives of 3-aminopyrrolidine. Derivatization with trifluoroacetic anhydride (TFAA) is a common approach.

  • Derivatization:

    • To a dry vial containing ~1 mg of the 3-aminopyrrolidine sample (as free base), add 200 µL of dichloromethane and 50 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and carefully evaporate the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the residue in 1 mL of ethyl acetate for GC injection.

  • GC System and Conditions:

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Chiral Column: Cyclodextrin-based capillary column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 5 °C/min to 180 °C and hold for 5 minutes.

    • Detector Temperature: 250 °C.

  • Data Analysis:

    • Inject the derivatized racemic standard to identify the retention times of the two enantiomers.

    • Inject the derivatized sample.

    • Calculate the ee (%) using the peak areas as described for the HPLC method.

Protocol 3: 1H NMR Spectroscopy with Chiral Solvating Agent (CSA)

This rapid method uses an enantiopure chiral solvating agent, such as (S)-BINOL, in a three-component assembly to create diastereomeric complexes that exhibit distinct NMR signals.[2][3]

  • Sample Preparation: [2]

    • In an NMR tube, combine the 3-aminopyrrolidine dihydrochloride sample (~5 mg, 0.03 mmol) with 1.1 equivalents of cesium carbonate to generate the free amine in situ.

    • Add 1.1 equivalents of 2-formylphenylboronic acid and 1.1 equivalents of enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).

    • Add approximately 0.6 mL of chloroform-d (CDCl₃).

    • Shake the NMR tube for 30-60 seconds to ensure mixing and complex formation.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher NMR spectrometer.

    • Experiment: Standard 1D proton (¹H) NMR spectrum.

    • Temperature: 25 °C.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the imine proton of the formed complex) in the two diastereomers.

    • Integrate the two distinct peaks.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 (where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is for the minor diastereomer).

Visualized Workflows

To further clarify the experimental and decision-making processes, the following diagrams illustrate the typical workflows.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Reaction_Mixture Reaction Product Mixture Derivatization Derivatization (if required) Reaction_Mixture->Derivatization Dilution Dilution in Appropriate Solvent Derivatization->Dilution Racemic_Standard Inject/Analyze Racemic Standard Dilution->Racemic_Standard Sample_Analysis Inject/Analyze Sample Racemic_Standard->Sample_Analysis Peak_Integration Peak / Signal Integration Sample_Analysis->Peak_Integration Calculation Calculate Enantiomeric Excess (%) Peak_Integration->Calculation

Caption: General workflow for ee determination.

G Decision Tree for Method Selection Start Start: Need to Determine ee Volatile Is the analyte (or its derivative) volatile and thermally stable? Start->Volatile High_Sensitivity Is very high sensitivity (pg-fg) required? Volatile->High_Sensitivity Yes Rapid_Analysis Is rapid, non-destructive analysis preferred? Volatile->Rapid_Analysis No GC Use Chiral GC High_Sensitivity->GC Yes HPLC Use Chiral HPLC High_Sensitivity->HPLC No Rapid_Analysis->HPLC No NMR Use NMR with Chiral Auxiliary Rapid_Analysis->NMR Yes

Caption: Decision tree for selecting an ee determination method.

References

Peer-reviewed literature on (3R)-(-)-3-Aminopyrrolidine Dihydrochloride applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Applications of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride in Drug Discovery

This compound is a versatile chiral building block that has garnered significant attention in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a key amino group make it an attractive starting material for the synthesis of a diverse range of bioactive molecules. This guide provides a comparative overview of the peer-reviewed literature on the applications of this compound derivatives, with a focus on their use as C-C chemokine receptor 2 (CCR2) antagonists and quinolone antibacterial agents.

Performance Comparison of (3R)-(-)-3-Aminopyrrolidine Derivatives

The following tables summarize the quantitative data from peer-reviewed studies, comparing the performance of various derivatives of (3R)-(-)-3-aminopyrrolidine with other compounds.

Table 1: (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists
CompoundTargetAssayIC50 (nM)Alternative CompoundAlternative's IC50 (nM)
Compound 71 CCR2bBinding3.2------
MCP-1-Induced Chemotaxis0.83------
Ca2+ Flux7.5------
Piperidine compound 19 hCCR2Antagonistic ActivityPotent------
Piperazine compound 42 hCCR2Antagonistic ActivityPotent------
Piperazine compound 47 hCCR2Antagonistic ActivityPotent------
Piperazine compound 49 hCCR2Antagonistic ActivityPotent------

Data sourced from Bioorganic & Medicinal Chemistry Letters.[1][2]

Table 2: Quinolone Antibacterial Agents Incorporating a 3-Aminopyrrolidinyl Moiety
CompoundBacterial StrainIn Vitro Activity (MIC, μg/mL)Alternative CompoundAlternative's In Vitro Activity (MIC, μg/mL)In Vivo Efficacy Comparison
PD 131112VariousLess active than parent quinoloneParent QuinoloneMore activeEqual or increased efficacy
Compound 15b Quinolone-resistant bacteria4x more potent than CiprofloxacinCiprofloxacin---1.5 to 20 times more potent than Ciprofloxacin

Data sourced from the Journal of Medicinal Chemistry and another study on quinolone antibacterials.[3][4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Synthesis of (3R)-3-Aminopyrrolidine Derivatives as CCR2 Antagonists

The synthesis of potent CCR2b antagonists based on the (R)-3-aminopyrrolidine scaffold often involves high-throughput parallel solution and solid-phase synthesis techniques. A general workflow is as follows:

  • Scaffold Preparation : Start with commercially available this compound.

  • Amide Coupling : The primary amino group of the pyrrolidine is acylated with a variety of carboxylic acids to introduce diversity. This is typically achieved using standard peptide coupling reagents.

  • Further Functionalization : The secondary amine of the pyrrolidine ring can be further functionalized, for example, by reductive amination with various aldehydes or ketones.

  • Purification and Characterization : The final compounds are purified by techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy.[1]

In Vitro Assays for CCR2 Antagonist Activity
  • Binding Assay : The ability of the compounds to displace a radiolabeled ligand (e.g., ¹²⁵I-MCP-1) from the CCR2b receptor is measured. This provides the IC50 value for binding affinity.

  • Chemotaxis Assay : The inhibitory effect of the compounds on the migration of cells (e.g., monocytes) towards the chemoattractant MCP-1 is quantified. This functional assay also yields an IC50 value.

  • Calcium Flux Assay : CCR2 activation leads to an increase in intracellular calcium concentration. The ability of the antagonists to block this MCP-1-induced calcium flux is measured using a fluorescent calcium indicator.[1]

Synthesis of 7-(3-Amino-1-pyrrolidinyl)quinolones

The synthesis of these antibacterial agents generally follows these steps:

  • Quinolone Core Synthesis : The appropriate quinolone or naphthyridine carboxylic acid core is synthesized.

  • Coupling Reaction : The 7-fluoro or other suitable leaving group on the quinolone core is displaced by the primary amine of (3R)-(-)-3-aminopyrrolidine. This reaction is often carried out in a suitable solvent like pyridine or DMSO at elevated temperatures.

  • Prodrug Formation (Optional) : For prodrugs, the 3-amino group of the pyrrolidine moiety is acylated with an amino acid using standard peptide chemistry.[3]

  • Purification and Characterization : The final products are purified and characterized using standard analytical techniques.

Antibacterial Activity Assays
  • In Vitro Minimum Inhibitory Concentration (MIC) Determination : The MIC is determined by the agar dilution method against a panel of Gram-positive and Gram-negative bacteria.

  • In Vivo Efficacy Studies : The protective effect of the compounds is evaluated in animal models of bacterial infection (e.g., mice). The efficacy is often compared to a standard antibiotic like ciprofloxacin.[4]

Visualizing Key Processes

The following diagrams illustrate the logical flow of the research and the signaling pathway involved.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start (3R)-(-)-3-Aminopyrrolidine Dihydrochloride Step1 Chemical Modifications (e.g., Acylation, Alkylation) Start->Step1 Step2 Purification (HPLC) Step1->Step2 Step3 Characterization (MS, NMR) Step2->Step3 Assay1 In Vitro Assays (Binding, Chemotaxis, MIC) Step3->Assay1 Test Compounds Assay2 In Vivo Assays (Efficacy in Animal Models) Assay1->Assay2 Lead Compounds Data Quantitative Data (IC50, MIC) Assay1->Data Assay2->Data ccr2_signaling_pathway cluster_receptor Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein MCP1 MCP-1 (Ligand) MCP1->CCR2 Binds & Activates Antagonist (3R)-3-Aminopyrrolidine Derivative (Antagonist) Antagonist->CCR2 Blocks Binding Downstream Downstream Signaling (e.g., Ca2+ Flux) G_Protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

References

Safety Operating Guide

Proper Disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, ensuring the safety of research personnel and adherence to regulatory standards.

This compound should be handled as a hazardous chemical waste.[1][2] The Safety Data Sheet (SDS) for this compound indicates that it is a skin and eye irritant and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal.[1][2][4] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of segregation, collection, storage, and professional disposal. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Segregation and Collection:

    • Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[2][4] The container should be made of a material compatible with the chemical.[5]

    • Aqueous Solutions: While some hydrochloride salts can be neutralized, the SDS for this compound recommends disposal at an approved waste disposal plant.[3][6][7] Therefore, collect aqueous solutions containing this compound in a designated hazardous waste container for liquid chemical waste. Do not attempt to neutralize and dispose of it down the drain.

    • Contaminated Sharps: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[8]

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.[4][9]

    • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be located at or near the point of generation.[5][8][10]

    • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[4][5] This compound should be stored away from strong oxidizing agents.[3]

  • Professional Disposal:

    • All hazardous waste must be disposed of through a licensed environmental waste management company.[1][4] Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with local, state, and federal regulations.[4]

Quantitative Data Summary

Hazard ClassificationPersonal Protective Equipment (PPE)Storage Requirements
Skin Irritant (Category 2)[3]Chemical-resistant gloves, Lab coat[1][2][4]Designated Satellite Accumulation Area (SAA)[5][8][10]
Eye Irritant (Category 2)[3]Safety goggles or face shield[1][2][4]Segregated from incompatible materials (e.g., strong oxidizers)[3][4][5]
Respiratory Irritant (Category 3)[3]Use in a well-ventilated area or fume hood[2][4]Tightly sealed, compatible containers[5][11]

Experimental Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled solid hazardous waste container. is_solid->solid_waste Solid liquid_waste Collect in labeled liquid hazardous waste container. is_solid->liquid_waste Liquid store_waste Store sealed container in a designated Satellite Accumulation Area (SAA). solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for this compound.

References

Personal protective equipment for handling (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

Strict adherence to the prescribed personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure. A site-specific risk assessment should be conducted to determine if additional measures are necessary.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection NIOSH-approved N100/P100 Respirator or Powered Air-Purifying Respirator (PAPR)Essential for preventing the inhalation of fine powder, which is a primary exposure route. A PAPR is preferred for extended operations.[1]
Hand Protection Double Gloving: Two pairs of powder-free nitrile glovesRequired to prevent skin contact.[1] The outer glove should be removed immediately after handling, and both pairs should be changed regularly.
Body Protection Disposable, low-permeability gown with long sleeves and tight-fitting cuffsProtects skin and clothing from contamination. The gown should have a solid front to prevent splashes from soaking through.[1]
Eye Protection Chemical splash goggles and a full-face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face.[1]
Other Disposable shoe covers and hair coverMinimizes the tracking of contaminants out of the designated handling area.[1]

Operational Plan: Handling Procedures

All manipulations of this compound, including weighing, dissolving, and aliquoting, must be conducted within a primary engineering control such as a certified chemical fume hood, glovebox, or containment isolator.

Step-by-Step Handling Protocol:

  • Preparation and Gowning: Before entering the designated handling area, don all required PPE as specified in the table above. Ensure all equipment fits properly.

  • Compound Handling:

    • Conduct all work in a designated and controlled area, such as a chemical fume hood or glovebox, to minimize exposure risk.[1]

    • Use disposable equipment whenever possible to reduce the need for cleaning and decontamination.[1]

    • If using non-disposable equipment, ensure it is dedicated to this compound or that a validated cleaning procedure is in place.

  • Spill Management: In the event of a spill, immediately alert others in the area. All materials used for spill cleanup must be treated as hazardous waste.

  • Decontamination and Cleaning: After handling is complete, decontaminate all surfaces with an appropriate cleaning solution. Carefully remove and dispose of all PPE as hazardous waste.[1]

Disposal Plan

All waste materials, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

Waste Disposal Protocol:

  • Segregation: Collect all hazardous waste in clearly labeled, sealed containers.

  • Consult Regulations: Dispose of the waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the cleaned containers as per institutional guidelines.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glovebox) cluster_cleanup Cleanup & Disposal PPE Don Required PPE Area Prepare Designated Handling Area PPE->Area Weigh Weigh Compound Area->Weigh Dissolve Dissolve/Aliquot Weigh->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Waste Dispose of Hazardous Waste Decon->Waste Doff Doff PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.